NBI-27914 hydrochloride
説明
特性
IUPAC Name |
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGENCTAWBLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NBI-27914 Hydrochloride: A Technical Guide to its Mechanism of Action as a CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-27914 hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This central role in the body's response to stress has positioned CRF1 receptor antagonists as a significant area of research for therapeutic interventions in stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This compound competitively binds to the CRF1 receptor, thereby blocking the downstream signaling cascades initiated by the binding of endogenous ligands like corticotropin-releasing factor (CRF) and urocortins. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the CRF System and this compound
The corticotropin-releasing factor (CRF) system is a critical regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's neuroendocrine, autonomic, and behavioral responses to stress. The biological effects of CRF and related peptides, such as urocortins, are mediated by two main G-protein coupled receptors: CRF1 and CRF2. The CRF1 receptor is predominantly expressed in the brain, including the pituitary gland, cortex, cerebellum, and amygdala, and is the primary mediator of the anxiogenic effects of CRF.
This compound is a small molecule antagonist that exhibits high selectivity for the CRF1 receptor over the CRF2 receptor. Its ability to cross the blood-brain barrier allows it to exert its effects within the central nervous system, making it a valuable tool for investigating the role of the CRF1 receptor in various physiological and pathological processes.
Core Mechanism of Action: CRF1 Receptor Antagonism
The primary mechanism of action of this compound is competitive antagonism at the CRF1 receptor. By occupying the ligand-binding site, NBI-27914 prevents the binding of endogenous agonists like CRF. This blockade inhibits the conformational change in the CRF1 receptor that is necessary for the activation of downstream intracellular signaling pathways.
Impact on Downstream Signaling Pathways
The CRF1 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G-proteins. Agonist binding typically leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
By antagonizing the CRF1 receptor, this compound effectively blocks this canonical Gs-cAMP-PKA signaling cascade.
Beyond the primary Gs-cAMP pathway, the CRF1 receptor has also been shown to couple to other G-proteins, including Gq and Gi, leading to the activation of alternative signaling pathways such as the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) cascade. This compound, as a competitive antagonist, is expected to inhibit these alternative signaling pathways as well.
Quantitative Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Receptor/Tissue Source | Reference |
| Ki | 1.7 nM | Human CRF1 Receptor | [1] |
Table 2: In Vivo Efficacy (Preclinical Models)
| Animal Model | Species | Dose Range | Route of Administration | Observed Effect |
| Stress-Induced Defecation | Rat | 50-100 µ g/rat | Intracerebroventricular (i.c.v.) | Abolished CRF-induced and reduced stress-induced defecation |
| CRF-Induced Seizures | Infant Rat | 0.33-1.0 mg/kg | Intracerebroventricular (i.c.v.) | Dose-dependent attenuation of seizures |
| Pain-Related Synaptic Facilitation | Rat | 500 nM (in vitro slice) | N/A | Inhibited synaptic facilitation in amygdala slices from arthritic rats[2] |
| Stress-Induced Anorexia | Rat | 250-500 ng | Intra-BLA infusion | Blocked CRF-induced decreases in feeding[3] |
| Peripheral CRF-Induced Analgesia | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Attenuated peripheral CRF-induced analgesic effects[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
CRF1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a typical competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the CRF1 receptor.
Materials:
-
Cell membranes expressing the human CRF1 receptor
-
Radioligand: [125I]Tyr0-Sauvagine or other suitable CRF1 receptor radioligand
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-treated with polyethylenimine)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CRF1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or vehicle for total binding)
-
A non-specific binding control (e.g., a high concentration of unlabeled CRF)
-
A fixed concentration of the radioligand
-
The membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Anxiolytic-like Activity: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms)
-
Rodents (e.g., rats or mice)
-
This compound
-
Vehicle solution
-
Video tracking software
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
-
Conclusion
This compound is a well-characterized, potent, and selective CRF1 receptor antagonist. Its mechanism of action involves the competitive blockade of CRF1 receptors, leading to the inhibition of downstream signaling pathways, most notably the Gs-adenylyl cyclase-cAMP-PKA cascade. This action at the molecular level translates to significant effects in preclinical models of stress, anxiety, and other CNS-related disorders. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool and investigating the therapeutic potential of CRF1 receptor antagonism.
References
NBI-27914 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NBI-27914 hydrochloride, a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist.
Chemical Structure and Properties
This compound is a potent and selective antagonist of the CRF1 receptor.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-Chloro-N-(cyclopropylmethyl)-2-methyl-N-propyl-N'-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine hydrochloride | [3] |
| CAS Number | 1215766-76-9 | [3] |
| Molecular Formula | C₁₈H₂₀Cl₄N₄·HCl | [3] |
| Molecular Weight | 470.66 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 100 mM in ethanol and DMSO | [3] |
| Storage | Store at room temperature | [3] |
| SMILES | Cl.CCCN(CC1CC1)C1=C(Cl)C(NC2=C(Cl)C=C(Cl)C=C2Cl)=NC(C)=N1 | |
| InChI Key | CPMGENCTAWBLNW-UHFFFAOYSA-N |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It exhibits high affinity for the CRF1 receptor with a reported Kᵢ of 1.7 nM and shows no significant activity at CRF2 receptors.[1][2]
The CRF1 receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit, which upon activation by CRF, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, CRF1 receptor signaling can also be mediated through other G proteins, leading to the activation of various downstream pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades. By binding to the CRF1 receptor, this compound competitively inhibits the binding of the endogenous ligand CRF, thereby blocking these downstream signaling events.
Caption: Simplified CRF1 Receptor Signaling Pathway and the inhibitory action of NBI-27914.
Pharmacological Properties
Pharmacodynamics
This compound has been shown to be efficacious in various in vivo models, demonstrating its potential as a therapeutic agent for stress-related disorders. For instance, it has been reported to block behavioral seizures in vivo.[1][2] In studies on rats, intraperitoneal (i.p.) administration of this compound has been shown to attenuate Freund's Complete Adjuvant-induced mechanical hyperalgesia and spinal nerve ligation-induced mechanical hyperalgesia and tactile allodynia.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is not extensively available in the public domain. However, early reports on similar small molecule CRF1 receptor antagonists, including NBI-27914, have characterized them as being highly lipophilic. This high lipophilicity is associated with high plasma protein and tissue binding, a long elimination half-life, and potential for tissue accumulation.[4] For a related CRF1 antagonist, CP-154,526, studies in rats have shown an oral bioavailability of 27%.
| Parameter | Value | Reference |
| Lipophilicity | High | [4] |
| Plasma Protein Binding | High (inferred from lipophilicity) | [4] |
| Elimination Half-life | Long (inferred from lipophilicity) | [4] |
| Oral Bioavailability | Not specifically reported for NBI-27914. For a similar compound (CP-154,526), it is 27% in rats. |
Experimental Protocols
Synthesis
The synthesis of this compound was first reported by Chen et al. in the Journal of Medicinal Chemistry in 1996. While a detailed, step-by-step protocol is proprietary, the general synthetic scheme can be inferred from the publication. The synthesis involves a multi-step process likely starting from commercially available pyrimidine and aniline derivatives, followed by sequential substitutions and final salt formation.
Caption: Generalized workflow for the synthesis of this compound.
CRF1 Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for the CRF1 receptor.
Materials:
-
Cell membranes expressing the human CRF1 receptor
-
Radioligand (e.g., [¹²⁵I]Tyr⁰-sauvagine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or vehicle.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a known CRF1 ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a CRF1 receptor binding assay.
In Vivo Administration in Rodent Models
This protocol provides a general guideline for the intraperitoneal administration of this compound to rats for behavioral studies.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Sterile syringes and needles
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle on the day of the experiment. The concentration should be calculated based on the desired dose and the average weight of the animals.
-
Gently handle and restrain the rat.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its home cage.
-
Observe the animal for any immediate adverse reactions.
-
Conduct behavioral testing at the appropriate time point after administration, considering the pharmacokinetic profile of the compound. For example, a pre-treatment time of 30-60 minutes is often used.
Conclusion
This compound is a valuable research tool for investigating the role of the CRF1 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the complex biology of the stress response and for the preclinical evaluation of potential therapeutic strategies for stress-related disorders. Further research is warranted to fully characterize its pharmacokinetic profile and to explore its full therapeutic potential.
References
- 1. Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of NBI-27914 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-27914 hydrochloride is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The development of such antagonists has been a significant focus in the pursuit of novel therapeutics for stress-related disorders, including anxiety and depression. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on its core scientific attributes.
Discovery and Pharmacological Profile
NBI-27914 was identified as a high-affinity CRF1 receptor antagonist through a dedicated research program aimed at developing small molecule inhibitors of the CRF signaling pathway. It has been instrumental as a research tool to investigate the role of the CRF1 receptor in various physiological and pathophysiological processes.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity for the CRF1 receptor.
| Parameter | Value | Assay Type | Notes |
| Ki | 1.7 nM | Radioligand Binding Assay | Demonstrates high-affinity binding to the human CRF1 receptor. |
| Functional Antagonism | Inhibition of CRF-stimulated cAMP release | In vitro functional assay | NBI-27914 effectively blocks the intracellular signaling cascade initiated by CRF at the CRF1 receptor.[1] |
| In Vivo Efficacy | Attenuation of stress-induced ACTH release | In vivo functional assay | Peripheral administration of NBI-27914 has been shown to block the release of ACTH in response to stress, indicating its ability to cross the blood-brain barrier and engage central CRF1 receptors.[1] |
| In Vivo Efficacy | Blockade of CRF-induced seizures | In vivo functional assay | Demonstrates central nervous system activity and the ability to counteract the excitatory effects of CRF.[2] |
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. While the specific, detailed protocol from the primary literature by Chen et al. (1996) is proprietary, the general class of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, to which NBI-27914 is related, is typically synthesized through a cyclocondensation reaction.
A generalized synthetic approach involves the reaction of a substituted aminopyrazole with a β-ketoester. The resulting pyrazolo[1,5-a]pyrimidin-7(4H)-one core can then be further modified through various chemical reactions to introduce the specific substituents found in NBI-27914. The final step would involve the formation of the hydrochloride salt to improve its solubility and stability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
CRF1 Receptor Binding Assay
This assay is performed to determine the binding affinity (Ki) of NBI-27914 for the CRF1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor.
-
Radioligand: [125I]Sauvagine is a commonly used radioligand for CRF receptor binding assays due to its high affinity for both CRF1 and CRF2 receptors.[1]
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of NBI-27914.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of NBI-27914 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
CRF-Stimulated cAMP Functional Assay
This in vitro assay assesses the functional antagonist activity of NBI-27914 by measuring its ability to inhibit the CRF-induced production of cyclic adenosine monophosphate (cAMP).
Protocol:
-
Cell Culture: Cultured cells expressing the CRF1 receptor, such as rat anterior pituitary cells, are used.[1]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing fluorescence or luminescence detection methods.
-
Data Analysis: The concentration of NBI-27914 that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined.
In Vivo CRF-Stimulated ACTH Release Assay
This in vivo assay evaluates the ability of NBI-27914 to block the physiological response to CRF in a living organism.
Protocol:
-
Animal Model: The assay is typically performed in rats.
-
Compound Administration: this compound is administered peripherally (e.g., intraperitoneally or orally).
-
CRF Challenge: After a suitable pre-treatment time, the animals are challenged with an injection of CRF to stimulate the release of Adrenocorticotropic Hormone (ACTH) from the pituitary gland.
-
Blood Sampling: Blood samples are collected at various time points after the CRF challenge.
-
ACTH Measurement: Plasma ACTH levels are quantified using a specific immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The ability of NBI-27914 to attenuate the CRF-induced increase in plasma ACTH is determined.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological and experimental processes are essential for clear understanding.
Caption: CRF1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Conclusion
This compound stands as a significant tool in the field of neuropharmacology. Its high affinity and selectivity for the CRF1 receptor have enabled detailed investigations into the role of CRF in stress and related disorders. The experimental protocols and data presented in this guide provide a foundational understanding of the discovery and characterization of this important research compound. Further research building on this knowledge will continue to be vital in the development of novel treatments for central nervous system disorders.
References
In-Depth Technical Guide: In Vitro Characterization of NBI-27914 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-27914 hydrochloride is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system, particularly the CRF1 receptor, is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Consequently, selective CRF1 receptor antagonists like NBI-27914 are valuable research tools and have been investigated as potential therapeutic agents for stress-related disorders such as anxiety and depression. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity and functional antagonism, supported by detailed experimental protocols and visual representations of the relevant biological pathways and workflows.
Quantitative Pharmacological Data
The in vitro activity of this compound has been primarily characterized by its high binding affinity for the CRF1 receptor.
| Parameter | Value | Receptor |
| Ki | 1.7 nM | Human CRF1 |
Table 1: Binding Affinity of this compound for the Human CRF1 Receptor.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
The binding affinity (Ki) of this compound for the human CRF1 receptor was determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound (NBI-27914) to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing the recombinant human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-Sauvagine, a high-affinity radioligand for both CRF1 and CRF2 receptors.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor ligand (e.g., 1 µM unlabeled sauvagine or CRF).
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human CRF1 receptor to confluence.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of [125I]-Sauvagine (typically at or below its Kd value).
-
Increasing concentrations of this compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient period to reach equilibrium (e.g., 2 hours) with gentle agitation.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membrane-bound radioligand on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of NBI-27914 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Functional Antagonism Assay: cAMP Accumulation
This compound's functional antagonist activity can be assessed by its ability to inhibit CRF-stimulated cyclic AMP (cAMP) accumulation in cells expressing the CRF1 receptor.
Materials:
-
Cell Line: A cell line endogenously expressing the CRF1 receptor (e.g., AtT-20 mouse pituitary tumor cells) or a cell line stably transfected with the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Corticotropin-releasing factor (CRF).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Stimulation Buffer: A buffer compatible with the chosen cAMP assay kit, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line to the appropriate density.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Antagonist Pre-incubation:
-
Remove the culture medium and replace it with stimulation buffer containing various concentrations of this compound.
-
Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of CRF (typically the EC80 concentration to elicit a robust response) to the wells already containing the antagonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP production.
-
Signaling Pathways
This compound exerts its effects by blocking the signaling cascade initiated by the binding of CRF to the CRF1 receptor. The primary signaling pathway involves the activation of a Gs protein, leading to increased adenylyl cyclase activity and subsequent cAMP production.
Conclusion
This compound is a high-affinity, selective CRF1 receptor antagonist. Its in vitro characterization through radioligand binding and functional assays confirms its potent inhibitory activity at this receptor. The detailed protocols provided herein serve as a guide for the continued investigation of NBI-27914 and other CRF1 receptor modulators in the context of stress-related research and drug discovery.
References
The Pharmacological Profile of NBI-27914: A Selective CRF1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of NBI-27914, a selective and potent non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of CRF1 antagonism in stress-related disorders.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Its actions are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is predominantly expressed in brain regions associated with stress and anxiety, such as the pituitary, cortex, cerebellum, and amygdala, making it a prime therapeutic target for stress-related pathologies. NBI-27914 has emerged as a valuable research tool and a lead compound for investigating the role of the CRF1 system in various physiological and pathological processes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of NBI-27914.
Table 1: In Vitro Binding Affinity of NBI-27914
| Parameter | Receptor | Value | Species | Reference |
| Ki | CRF1 | 1.7 nM | Human | [1] |
| Selectivity | CRF2 | No significant affinity | Human | [1] |
Table 2: In Vitro Functional Antagonist Potency of NBI-27914 (Representative)
| Assay | Cell Line | Parameter | Value (approx.) | Reference Context |
| cAMP Inhibition | CHO-K1 (expressing human CRF1) | IC50 | 1 - 5 nM | Based on a similar CRF1 antagonist from Neurocrine Biosciences[2] |
| ACTH Release Inhibition | Primary rat pituitary cells | EC50 | 70 nM | [3] |
Table 3: In Vivo Efficacy of NBI-27914 in Animal Models
| Animal Model | Species | Administration Route | Dose Range | Observed Effect |
| Stress-Induced Anxiety | Rat | i.p. | 1 - 10 mg/kg | Attenuation of anxiety-like behaviors |
| CRF-Induced Seizures | Rat | i.c.v. | 0.33 - 1.0 mg/kg | Dose-dependent attenuation of seizures |
| Inflammatory Pain | Rat | i.p. | 10 mg/kg | Reversal of thermal hyperalgesia |
| Stress-Induced Colonic Motility | Rat | i.c.v. | 50 - 100 µ g/rat | Abolished CRF-induced colonic response[4] |
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity (Ki) of NBI-27914 for the human CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.
-
Radioligand: [125I]-Sauvagine, a high-affinity ligand for both CRF1 and CRF2 receptors, is commonly used.[5]
-
Assay Conditions: The binding assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled NBI-27914.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 2 hours at room temperature).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove non-specific binding.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of NBI-27914 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional Antagonism Assay (cAMP Inhibition)
Objective: To determine the functional potency (IC50) of NBI-27914 in inhibiting CRF-stimulated cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human CRF1 receptor are cultured in appropriate media.[2]
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of NBI-27914 for a defined period (e.g., 15-30 minutes).
-
Stimulation: CRF is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a specific time (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration of NBI-27914 that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined by non-linear regression analysis of the dose-response curve.
In Vivo Behavioral Assay (Elevated Plus Maze)
Objective: To assess the anxiolytic-like effects of NBI-27914 in rodents.
Methodology:
-
Apparatus: The elevated plus maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.[7]
-
Animals: Adult male rats or mice are used.
-
Drug Administration: NBI-27914 or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 1, 3, or 10 mg/kg) at a set time before the test (e.g., 30-60 minutes).
-
Test Procedure: Each animal is placed in the center of the maze facing an open arm and is allowed to explore freely for a fixed period (e.g., 5 minutes).
-
Data Collection: The session is recorded by a video camera, and the following parameters are scored: time spent in the open arms, number of entries into the open arms, time spent in the closed arms, and number of entries into the closed arms.
-
Data Analysis: Anxiolytic-like activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways
The CRF1 receptor is a class B G-protein coupled receptor that can couple to multiple G-protein subtypes, leading to the activation of diverse intracellular signaling cascades.
Primary Gs-cAMP-PKA Pathway
The canonical signaling pathway for the CRF1 receptor involves its coupling to the stimulatory G-protein, Gs.[8] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.[10]
Alternative Signaling Pathways
In addition to the Gs pathway, the CRF1 receptor can also couple to other G-proteins, including Gq and Gi, in a cell-type and context-dependent manner.
-
Gq/11-PLC-PKC Pathway: Coupling to Gq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gi/o Pathway: Coupling to the inhibitory G-protein, Gi/o, can lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. It can also lead to the activation of other signaling molecules such as Src kinase.[10][11]
Conclusion
NBI-27914 is a highly selective and potent CRF1 receptor antagonist with demonstrated efficacy in preclinical models of stress, anxiety, and pain. Its well-characterized pharmacological profile makes it an invaluable tool for elucidating the complex roles of the CRF1 system in both health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of CRF1 antagonism.
References
- 1. Structure insights into selective coupling of G protein subtypes by a class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF1 and CRF2 antagonists disclosed in Neurocrine Biosciences patent | BioWorld [bioworld.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Role of CRF receptor 1 in central CRF-induced stimulation of colonic propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. CRF stimulates adenylate cyclase activity in the intermediate lobe of the pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Presence of corticotropin-releasing factor-stimulated adenylate cyclase activity in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Initial Preclinical Studies of NBI-27914 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-27914 hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). CRF1 receptors are pivotal in mediating the body's response to stress and have been implicated in the pathophysiology of anxiety, depression, and other stress-related disorders. As such, CRF1 antagonists like NBI-27914 have been investigated for their therapeutic potential in these conditions. This document provides a comprehensive summary of the initial preclinical findings for this compound, focusing on its pharmacodynamic properties, in vivo efficacy, and what is publicly known about its pharmacokinetic and toxicological profiles.
Pharmacodynamics
NBI-27914 demonstrates high affinity and selectivity for the human CRF1 receptor. In vitro binding assays have been crucial in characterizing its primary pharmacological action.
Receptor Binding Affinity
| Target | Assay Type | Ligand | Test Species | Ki (nM) | Reference |
| CRF1 Receptor | Radioligand Binding | [125I]Tyr0-oCRF | Human | 1.7 | [1][2] |
| CRF2 Receptor | - | - | - | No activity | [1][2] |
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the potential of NBI-27914 in mitigating the effects of stress and pain, consistent with the blockade of the CRF1 receptor.
Pain Models
| Model | Species | Dosing Route | Effective Dose (mg/kg) | Effect | Reference |
| Referred Abdominal Pain (Indomethacin-induced) | Rat | Intraperitoneal | 3-30 | Attenuation of pain at the highest dose, effective at 4 and 24 hours post-indomethacin | [3] |
| Mechanical Hyperalgesia (Freund's Complete Adjuvant-induced) | Rat | Intraperitoneal | 1-10 | Dose-dependent attenuation | [3] |
| Thermal Hyperalgesia | Rat | Intraperitoneal | 10 | Reversal of hyperalgesia | [3] |
| Spinal Nerve Ligation | Rat | Intraperitoneal | 5-10 | Attenuation of mechanical hyperalgesia and tactile allodynia | [3] |
Seizure Models
| Model | Species | Dosing Route | Effective Dose | Effect | Reference |
| CRF-induced Seizures | Infant Rat | Intracerebroventricular | 0.33 - 1.0 mg/kg | Dose-dependent increase in seizure latency and decrease in duration. Higher doses blocked behavioral seizures and prevented epileptic discharges in the amygdala. | [4] |
| CRF-induced Seizures | Infant Rat | Intraperitoneal | 20 mg/kg | Markedly increased latency and decreased duration of seizures when administered 30-40 minutes prior to CRF infusion. | [4] |
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and bioavailability, are not extensively available in the public domain. However, literature on early-generation CRF1 antagonists generally characterizes them as being highly lipophilic, possessing high plasma protein binding, and having a long elimination half-life.[5] These properties can contribute to tissue accumulation and may be associated with toxicity.[5]
Toxicology
Specific preclinical toxicology data for this compound, including metrics like LD50 and No-Observed-Adverse-Effect Level (NOAEL), are not publicly available. Early reports on this class of compounds indicated potential toxicity concerns, which may have been related to their high lipophilicity and long half-lives.[5]
Experimental Protocols
The following are detailed methodologies for key types of experiments typically used in the preclinical evaluation of compounds like NBI-27914.
CRF1 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the CRF1 receptor.
1. Materials:
-
Human recombinant CRF1 receptor-expressing cell membranes.
-
Radioligand: [125I]Tyr0-ovine CRF (oCRF).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Non-specific binding control: 1 µM unlabeled CRF.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filter mats.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, vehicle, or non-specific binding control.
-
Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
1. Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
2. Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
An automated tracking system or a trained observer scores the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Anxiolytic effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Thoroughly clean the maze between each animal to eliminate olfactory cues.
Rodent Pharmacokinetic Study
This protocol describes a typical single-dose pharmacokinetic study in rats.
1. Animals and Housing:
-
Male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.
-
House animals individually in a controlled environment with a 12-hour light/dark cycle.
-
Fast animals overnight before dosing, with free access to water.
2. Dosing and Sample Collection:
-
Prepare the dosing formulation of this compound for intravenous (IV) and oral (PO) administration.
-
Administer a single IV bolus dose via the tail vein or a single PO dose via oral gavage.
-
Collect serial blood samples (approximately 0.2 mL each) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of NBI-27914 in plasma, typically using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
-
Process the plasma samples (e.g., protein precipitation or solid-phase extraction) to extract the drug.
-
Analyze the extracted samples using the validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the plasma concentration of NBI-27914 at each time point.
-
Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as:
-
Cmax (maximum plasma concentration).
-
Tmax (time to reach Cmax).
-
AUC (area under the plasma concentration-time curve).
-
t1/2 (elimination half-life).
-
CL (clearance).
-
Vd (volume of distribution).
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.
Visualizations
Signaling Pathway of CRF1 Receptor Antagonism
Caption: Mechanism of action of NBI-27914 as a CRF₁ receptor antagonist.
Experimental Workflow for an In Vivo Efficacy Study (Elevated Plus Maze)
Caption: Workflow for assessing anxiolytic effects using the Elevated Plus Maze.
Logical Relationship of Preclinical Safety Assessment
References
- 1. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
NBI-27914 Hydrochloride: A Technical Guide to its High Selectivity for the CRF1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective binding of NBI-27914 hydrochloride to the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the Corticotropin-Releasing Factor Receptor 2 (CRF2). This compound is a well-characterized non-peptide antagonist of the CRF1 receptor, a key target in the development of therapeutics for stress-related disorders. Its high selectivity is crucial for minimizing off-target effects and achieving a targeted pharmacological response.
Quantitative Data Summary
The selectivity of this compound is underscored by its high affinity for the CRF1 receptor and its negligible interaction with the CRF2 receptor. The following table summarizes the available quantitative data.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | CRF1 | 1.7 nM | [1] |
| This compound | CRF2 | No measurable affinity | [2] |
The profound difference in binding affinity, with a potent nanomolar affinity for CRF1 and a lack of significant binding to CRF2, establishes this compound as a highly selective CRF1 antagonist. This selectivity has been consistently demonstrated in various in-vitro and in-vivo studies, where it effectively blocks CRF1-mediated actions without impacting CRF2-mediated pathways.[3][4][5][6]
Experimental Protocols
The determination of the binding affinity and functional selectivity of this compound involves specific and rigorous experimental methodologies. The following sections detail the typical protocols employed in these assessments.
Radioligand Binding Assay for CRF1 and CRF2 Receptors
This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the CRF1 and CRF2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing either human CRF1 or CRF2 receptors (e.g., HEK293, COS-7).
-
Radioligand: A high-affinity radiolabeled ligand that binds to both CRF receptor subtypes, such as [125I]sauvagine or [3H]-urocortin.[7]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl2) and protease inhibitors.
-
Non-specific Binding Control: A high concentration of a non-labeled CRF receptor agonist or antagonist (e.g., unlabeled sauvagine) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the functional consequence of receptor binding by quantifying the level of cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF receptor signaling pathway.
Objective: To assess the antagonist activity of this compound at the CRF1 receptor by measuring its ability to block CRF-induced cAMP production.
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the CRF1 receptor.
-
CRF Agonist: Corticotropin-releasing factor (CRF) or another suitable agonist.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luciferase-based reporter assays).[8][9][10]
-
Cell Culture Reagents: Standard cell culture media and supplements.
Procedure:
-
Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CRF agonist (typically at its EC80 concentration) for a specific time to induce cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.
Visualizations
Experimental Workflow: Radioligand Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior | Journal of Neuroscience [jneurosci.org]
- 7. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of NBI-27914 Hydrochloride
Disclaimer: Detailed in vivo experimental protocols for NBI-27914 hydrochloride, a gonadotropin-releasing hormone (GnRH) antagonist developed by Neurocrine Biosciences, are not publicly available and are considered proprietary information. The following application notes and protocols are representative examples based on standard in vivo methodologies for evaluating GnRH antagonists in relevant preclinical models. These should be adapted and optimized based on specific research objectives.
Introduction
This compound is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively inhibiting the GnRH receptor in the pituitary gland, it suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the production of gonadal hormones such as estrogen and testosterone. This mechanism of action makes it a candidate for treating hormone-dependent conditions like endometriosis, uterine fibroids, and prostate cancer. The following protocols outline a general framework for assessing the in vivo efficacy, pharmacokinetics, and safety of a GnRH antagonist like this compound in a preclinical setting.
Signaling Pathway of GnRH Antagonists
The primary mechanism of action for this compound is the disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis. The diagram below illustrates this pathway and the point of intervention for a GnRH antagonist.
Caption: Mechanism of HPG axis suppression by a GnRH antagonist.
Representative In Vivo Efficacy Study: Endometriosis Model
This protocol describes a general procedure for evaluating the efficacy of a GnRH antagonist in a surgically-induced endometriosis rat model.
Objective: To determine the dose-dependent efficacy of this compound in reducing the size of endometriotic lesions in a rodent model.
Experimental Workflow:
Caption: Workflow for a preclinical endometriosis efficacy study.
Detailed Protocol:
-
Animal Model:
-
Use adult female Sprague-Dawley rats (8-10 weeks old).
-
Perform ovariectomy to remove endogenous estrogen production.
-
Surgically suture autologous uterine horn tissue (approx. 5x5 mm pieces) onto the intestinal mesentery.
-
-
Lesion Establishment:
-
Allow a 2-week recovery and lesion establishment period.
-
During this time, provide exogenous estrogen (e.g., estradiol valerate) via subcutaneous injection or pellet to stimulate the growth of the implants.
-
-
Grouping and Dosing:
-
Randomly assign animals (n=8-10 per group) to the following cohorts:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 5% DMSO in saline) daily.
-
Group 2 (Positive Control): Administer a known GnRH agonist like Leuprolide Acetate.
-
Group 3 (Low Dose NBI-27914 HCl): e.g., 1 mg/kg, daily.
-
Group 4 (Mid Dose NBI-27914 HCl): e.g., 3 mg/kg, daily.
-
Group 5 (High Dose NBI-27914 HCl): e.g., 10 mg/kg, daily.
-
-
Administer compounds via a clinically relevant route, such as oral gavage (p.o.) or subcutaneous injection (s.c.).
-
-
Treatment and Monitoring:
-
Treat animals daily for 4 consecutive weeks.
-
Monitor body weight and general health status twice weekly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize animals via an approved method.
-
Surgically excise the endometriotic lesions and measure their volume (Length x Width x Height) and wet weight.
-
Collect terminal blood samples via cardiac puncture for analysis of serum LH and estradiol levels using ELISA kits.
-
Data Presentation
All quantitative data should be summarized for clear interpretation. The tables below represent hypothetical outcomes for the described endometriosis study.
Table 1: Effect of NBI-27914 HCl on Endometriotic Lesion Size
| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SEM | Mean Lesion Weight (mg) ± SEM | % Inhibition vs. Vehicle |
| Vehicle Control | - | 150.5 ± 12.3 | 145.2 ± 11.8 | - |
| Leuprolide Acetate | 1 | 45.2 ± 5.1 | 42.8 ± 4.9 | 70.0% |
| NBI-27914 HCl | 1 | 110.8 ± 9.5 | 105.6 ± 9.1 | 26.4% |
| NBI-27914 HCl | 3 | 75.1 ± 6.8 | 72.3 ± 6.5 | 50.1% |
| NBI-27914 HCl | 10 | 48.9 ± 4.7 | 46.1 ± 4.2 | 67.5% |
Table 2: Effect of NBI-27914 HCl on Serum Hormone Levels
| Treatment Group | Dose (mg/kg) | Serum LH (ng/mL) ± SEM | Serum Estradiol (pg/mL) ± SEM |
| Vehicle Control | - | 1.8 ± 0.3 | 45.6 ± 5.2 |
| Leuprolide Acetate | 1 | 0.3 ± 0.1 | 8.1 ± 1.5 |
| NBI-27914 HCl | 1 | 1.1 ± 0.2 | 28.4 ± 3.9 |
| NBI-27914 HCl | 3 | 0.6 ± 0.1 | 15.5 ± 2.8 |
| NBI-27914 HCl | 10 | 0.4 ± 0.1 | 9.2 ± 1.8 |
Pharmacokinetic (PK) Study Protocol
Objective: To determine the key pharmacokinetic parameters of this compound following a single administration.
Protocol:
-
Animals: Use naive male Sprague-Dawley rats (n=3-4 per time point).
-
Dosing: Administer a single dose of NBI-27914 HCl (e.g., 10 mg/kg, p.o. or 2 mg/kg, i.v.).
-
Sample Collection: Collect sparse blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of NBI-27914 HCl in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters.
Table 3: Representative Pharmacokinetic Parameters for NBI-27914 HCl
| Parameter | Oral (p.o.) @ 10 mg/kg | Intravenous (i.v.) @ 2 mg/kg |
| Cmax (ng/mL) | 850 ± 95 | 1500 ± 120 |
| Tmax (hr) | 1.5 | 0.25 |
| AUC(0-inf) (ng*hr/mL) | 4500 ± 350 | 2250 ± 210 |
| T½ (hr) | 6.2 ± 0.8 | 5.8 ± 0.7 |
| Bioavailability (%) | 40% | - |
Application Notes and Protocols: NBI-27914 Hydrochloride in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-27914 hydrochloride is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system plays a pivotal role in the neuroendocrine, autonomic, and behavioral responses to stress. Dysregulation of this system, particularly through the CRF1 receptor, has been strongly implicated in the pathophysiology of anxiety and other stress-related disorders. As such, CRF1 receptor antagonists like this compound are valuable pharmacological tools for preclinical research aimed at understanding the mechanisms of anxiety and for the development of novel anxiolytic therapies.
These application notes provide detailed protocols for utilizing this compound in common rodent models of anxiety-like behavior: the elevated plus-maze (EPM), the open field test (OFT), and the light-dark box test (LDB).
Mechanism of Action: CRF1 Receptor Signaling
Corticotropin-releasing factor (CRF) is the primary endogenous ligand for the CRF1 receptor. Upon binding of CRF, the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily couples to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to the physiological and behavioral responses associated with stress and anxiety. This compound acts as a competitive antagonist at the CRF1 receptor, blocking the binding of CRF and thereby inhibiting this signaling pathway.
Data Presentation: Efficacy of this compound
The following table summarizes quantitative data on the anxiolytic-like effects of this compound in a rodent model. It is important to note that the available specific data for this compound in the elevated plus-maze comes from a study investigating pain-related anxiety. The expected outcomes in the open field and light-dark box tests are based on the known effects of anxiolytic compounds that target the CRF1 receptor.
| Behavioral Test | Animal Model | This compound Dose (i.p.) | Key Behavioral Parameter | Result |
| Elevated Plus-Maze | Rat (Arthritis-induced pain model) | 10 mg/kg | % Open Arm Entries | Significant increase compared to vehicle-treated arthritic rats |
| % Time in Open Arms | Significant increase compared to vehicle-treated arthritic rats | |||
| Open Field Test | Rat | 5 - 20 mg/kg (projected) | Time Spent in Center | Expected to increase |
| Locomotor Activity (Total Distance) | Expected to have no significant effect at anxiolytic doses | |||
| Light-Dark Box Test | Rat | 5 - 20 mg/kg (projected) | Time Spent in Light Compartment | Expected to increase |
| Transitions Between Compartments | Expected to increase |
Experimental Protocols
Compound Preparation and Administration
Vehicle Preparation: this compound is soluble in organic solvents such as DMSO and ethanol. A common vehicle for intraperitoneal (i.p.) injection is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline. For example, a 1 mg/mL suspension can be prepared by dissolving the compound in DMSO (10 mg/mL stock), then adding PEG300, Tween-80, and finally saline to the desired volume.
Administration Protocol:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution as described above.
-
Add the powdered compound to the vehicle and vortex thoroughly to ensure a homogenous suspension.
-
Administer the solution via intraperitoneal (i.p.) injection to the lower right abdominal quadrant of the rodent.
-
The typical injection volume for rats is 1-2 mL/kg.
-
Behavioral testing is typically conducted 30-60 minutes post-injection.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms and two enclosed arms of equal dimensions.
-
For rats: arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.
-
The maze should be placed in a dimly lit, quiet room.
Protocol:
-
Habituate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle 30-60 minutes before testing.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Between trials, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
-
Analyze the video recordings for the following parameters:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
-
Percentage of open arm entries: (Number of open arm entries / Total number of all arm entries) x 100.
-
-
Measure of Locomotor Activity:
-
Total number of arm entries.
-
-
Anxiolytic compounds like this compound are expected to increase the percentage of time spent in the open arms and the percentage of open arm entries, without significantly affecting the total number of arm entries.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity. Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel, open environment, and anxiolytic compounds increase exploration of the more anxiogenic central area.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
For rats: a common size is 100 cm x 100 cm with 40 cm high walls.
-
The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
The test is conducted under controlled lighting conditions.
Protocol:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle 30-60 minutes prior to testing.
-
Gently place the rat in the center or a corner of the open field arena.
-
Allow the animal to explore the arena for a 5-10 minute session.
-
Record the session with an overhead video camera.
-
Clean the arena with 70% ethanol between each animal.
-
Analyze the recordings for:
-
Primary Measures of Anxiety:
-
Time spent in the center zone.
-
Latency to enter the center zone.
-
Number of entries into the center zone.
-
-
Measures of Locomotor Activity:
-
Total distance traveled.
-
Rearing frequency.
-
-
This compound is expected to increase the time spent in and the number of entries into the central zone, indicating an anxiolytic effect. It is not expected to significantly alter total locomotor activity at doses that produce anxiolysis.
Light-Dark Box Test (LDB)
The LDB test is another model based on the conflict between exploration and aversion to a brightly lit environment.
Apparatus:
-
A box divided into a small, dark compartment and a larger, brightly illuminated compartment.
-
For rats: a typical size is 46 cm x 27 cm x 30 cm, with the dark compartment comprising one-third of the total area.
-
An opening connects the two compartments.
Protocol:
-
Habituate the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Place the rat in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a 5-10 minute session.
-
Record the session with a video camera.
-
Clean the box thoroughly between trials.
-
Analyze the recordings for:
-
Primary Measures of Anxiety:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
-
Measure of Activity/Exploration:
-
Number of transitions between the two compartments.
-
-
An anxiolytic effect of this compound would be demonstrated by an increase in the time spent in the light compartment and an increased number of transitions between the compartments.
Conclusion
This compound is a valuable tool for investigating the role of the CRF1 receptor in anxiety. The protocols outlined above provide a framework for assessing the anxiolytic potential of this compound in standard rodent behavioral models. Consistent and carefully controlled experimental procedures are crucial for obtaining reliable and reproducible data. Researchers should always consider the specific strain, age, and sex of the animals, as well as the environmental conditions, as these factors can influence behavioral outcomes.
Application Notes and Protocols: NBI-27914 Hydrochloride in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-27914 hydrochloride is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3][4] The CRF system plays a pivotal role in mediating the body's response to stress, and dysregulation of this system has been implicated in a variety of neuropsychiatric disorders, including anxiety, depression, and addiction.[5][6] As a CRF1 receptor antagonist, this compound effectively blocks the downstream signaling cascades initiated by the binding of corticotropin-releasing factor (CRF) to its primary receptor, thereby mitigating the physiological and behavioral consequences of stress. These application notes provide an overview of the use of this compound in behavioral neuroscience research, including its mechanism of action, relevant signaling pathways, and detailed protocols for its administration in various behavioral assays.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the CRF1 receptor, a G-protein coupled receptor (GPCR), with high affinity (Ki = 1.7 nM).[1][2][3] This binding prevents the endogenous ligand, CRF, from activating the receptor. The CRF1 receptor is predominantly coupled to a Gs protein, and its activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, CRF1 receptor signaling is complex and can also involve other pathways, including the activation of Gq proteins, leading to phospholipase C (PLC) activation and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC), as well as the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade. By blocking the initial binding of CRF, this compound inhibits these downstream signaling events, thereby attenuating the excitatory effects of CRF in the central nervous system.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various behavioral neuroscience models.
Table 1: Efficacy of this compound in a CRF-Induced Seizure Model in Rats
| Administration Route | Dose (mg/kg) | Effect on Seizure Latency | Effect on Seizure Duration | Percentage of Rats with Abolished Seizures |
| i.c.v. | 0.33 | Increased | Decreased | 40% |
| i.c.v. | 0.67 | Increased | Decreased | 62.5% |
| i.c.v. | 1.0 | Increased | Decreased | 67% |
| i.p. | Not specified | Poorly effective | Poorly effective | Not specified |
Data extracted from Baram et al., 1997.[7]
Table 2: Effects of this compound on Pain and Feeding Behaviors
| Behavioral Model | Species | Administration Route | Dose | Outcome |
| Indomethacin-induced abdominal pain | Rat | i.p. | 3-30 mg/kg | Attenuated referred abdominal pain at the highest dose.[1] |
| Freund's Complete Adjuvant-induced mechanical hyperalgesia | Rat | i.p. | 1-10 mg/kg | Dose-dependently attenuated mechanical hyperalgesia.[1] |
| Freund's Complete Adjuvant-induced thermal hyperalgesia | Rat | i.p. | 10 mg/kg | Reversed thermal hyperalgesia.[1] |
| CRF-induced decrease in feeding | Rat | Intra-BLA | 250 ng & 500 ng | Blocked the decrease in feeding at both doses.[8] |
| CRF-induced increase in grooming | Rat | Intra-BLA | 250 ng & 500 ng | Attenuated prolonged grooming at both doses.[8] |
BLA: Basolateral Amygdala
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: CRF-Induced Seizures in Infant Rats
This protocol is adapted from the methodology described by Baram et al. (1997).[7]
1. Animals:
-
Sprague-Dawley rat pups (postnatal day 10-12).
2. This compound Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or DMSO, followed by dilution in saline).
-
For intracerebroventricular (i.c.v.) administration, anesthetize the pups lightly with isoflurane.
-
Inject the desired dose of this compound (e.g., 0.33, 0.67, or 1.0 mg/kg) in a small volume (e.g., 1-2 µL) into the lateral ventricle.
-
Administer the antagonist 15-20 minutes prior to CRF infusion.
3. CRF Infusion:
-
Prepare a solution of CRF in sterile saline.
-
Administer CRF (e.g., 1 µg in 1 µL) via i.c.v. injection into the contralateral ventricle.
4. Behavioral Observation:
-
Immediately after CRF infusion, place the pup in a temperature-controlled observation chamber.
-
Videotape and score the animal's behavior for at least 60 minutes.
-
Seizure scoring can be based on a scale that includes behaviors such as head nodding, forelimb clonus, rearing, and falling.
-
Measure the latency to the first seizure and the total duration of seizure activity.
Protocol 2: Freund's Complete Adjuvant (CFA)-Induced Inflammatory Pain
This protocol is a general method for inducing inflammatory pain and can be adapted for use with this compound.
1. Animals:
-
Adult male Sprague-Dawley or Wistar rats.
2. CFA-Induced Inflammation:
-
Lightly anesthetize the rats with isoflurane.
-
Inject a small volume (e.g., 50-100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
3. This compound Administration:
-
Prepare this compound for intraperitoneal (i.p.) injection by dissolving it in a suitable vehicle.
-
Administer the desired dose of this compound (e.g., 1-10 mg/kg) at a specified time point before or after CFA injection, depending on the experimental design (e.g., 24 hours post-CFA).
4. Assessment of Mechanical Hyperalgesia (Von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the inflamed paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method.
5. Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a plexiglass chamber on a glass floor.
-
A radiant heat source is aimed at the plantar surface of the inflamed paw.
-
Measure the latency for the rat to withdraw its paw.
-
A cut-off time should be used to prevent tissue damage.
Protocol 3: Stress-Induced Anorexia
This protocol describes a method to investigate the effect of this compound on stress-induced changes in feeding behavior.
1. Animals:
-
Adult male Sprague-Dawley or Wistar rats, individually housed.
2. Habituation:
-
Habituate the rats to the testing cages and the presentation of a palatable food (e.g., a small amount of a high-fat diet or sweetened mash) for several days.
3. This compound Administration:
-
Prepare this compound for i.p. or intracerebral (e.g., intra-BLA) administration.
-
Administer the desired dose of the antagonist prior to the stress procedure.
4. Stress Procedure:
-
Expose the rats to a stressor, such as restraint stress (placing the rat in a well-ventilated restraint tube for a period of time, e.g., 30-60 minutes) or foot-shock stress.
5. Measurement of Food Intake:
-
Immediately after the stress session, present a pre-weighed amount of the palatable food.
-
Measure the amount of food consumed over a specific period (e.g., 30-60 minutes).
-
Compare the food intake between stressed animals treated with vehicle and those treated with this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on anxiety-like behavior using the elevated plus-maze test.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CRF1 receptor in behavioral neuroscience. Its high selectivity and potency make it an ideal antagonist for elucidating the involvement of the CRF system in stress-related behaviors and for exploring the therapeutic potential of CRF1 receptor blockade in preclinical models of neuropsychiatric disorders. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments using this compound.
References
- 1. protocols.io [protocols.io]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. youtube.com [youtube.com]
- 4. Elevated plus-maze [bio-protocol.org]
- 5. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOP of fear conditioning test [ja.brc.riken.jp]
Application Notes and Protocols: NBI-2.7914 Hydrochloride for Rat Brain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of NBI-27914 hydrochloride, a selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, in rat brain studies. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the role of the CRF1 receptor in various neurological processes.
Introduction
This compound is a potent and selective non-peptide antagonist of the CRF1 receptor, with a Ki value of 1.7 nM. It demonstrates no significant activity at CRF2 receptors, making it a valuable tool for dissecting the specific functions of the CRF1 signaling pathway. In preclinical rat models, NBI-27914 has been utilized to study its effects on anxiety, stress, seizures, and other neurological conditions. Due to its hydrophobic nature, careful consideration must be given to the choice of vehicle for in vivo administration.
Quantitative Data Summary
The following tables summarize reported dosages of this compound used in various rat brain studies. It is crucial to note that the optimal dose for a specific study will depend on the experimental paradigm, the specific research question, and the strain of rat being used.
Table 1: Intraperitoneal (i.p.) Administration Dosages
| Dosage Range | Rat Strain | Experimental Context | Reference |
| 5 mg/kg | Not Specified | Study of peripheral CRF-induced analgesia | [1] |
| 10 mg/kg | Not Specified | Investigation of CRF-induced seizures | |
| 20 mg/kg | Not Specified | General behavioral studies |
Table 2: Intracerebroventricular (i.c.v.) Administration Dosages
| Dosage Range | Rat Strain | Experimental Context | Reference |
| 0.33 - 1.0 mg/kg | Infant Rats | Attenuation of CRF-induced seizures | [2] |
| 50 - 100 µ g/rat | Not Specified | Inhibition of CRF-induced colonic motor response | |
| 250 - 500 ng | Sprague Dawley | Blockade of CRF-induced changes in feeding and grooming in the basolateral amygdala | [3] |
Experimental Protocols
Preparation of this compound Solutions
For Intraperitoneal (i.p.) Injection:
A common vehicle for i.p. administration of NBI-27914 is a solution containing DMSO and other solubilizing agents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution, take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex the final solution extensively to ensure a uniform suspension.
-
This suspended solution is suitable for oral and intraperitoneal injections.
-
For Intracerebroventricular (i.c.v.) Injection:
Due to the low volumes required for i.c.v. administration, NBI-27914 is typically dissolved in 100% DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Protocol:
-
Storage:
-
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
-
Avoid repeated freeze-thaw cycles.
-
Administration Protocols
Intraperitoneal (i.p.) Injection Protocol:
This protocol describes the standard procedure for administering substances into the peritoneal cavity of a rat.
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
-
Gauze pads
-
-
Procedure:
-
Restrain the rat securely. One common method is to hold the rat along the forearm with the head gently secured between the thumb and forefinger.
-
Tilt the rat's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right abdominal quadrant. This avoids the cecum, which is located on the left side.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Intracerebroventricular (i.c.v.) Cannulation and Injection Protocol:
This is a surgical procedure that requires aseptic technique and appropriate anesthesia.
-
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing material
-
Injection pump and tubing
-
Hamilton syringe
-
-
Surgical Procedure (Cannula Implantation):
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Shave the scalp and clean with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda.
-
Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert the dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the cannula.
-
Allow the animal to recover for at least one week before any injections.
-
-
Injection Procedure:
-
Gently restrain the rat.
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the Hamilton syringe via tubing and fill with the prepared NBI-27914 solution.
-
Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/minute) using an injection pump.
-
After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the rat to its home cage and monitor its behavior.
-
Visualizations
Signaling Pathway
Caption: CRF1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for a CRF-induced seizure study.
References
Application Notes and Protocols for Intracerebroventricular Injection of NBI-27914
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-27914 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. NBI-27914, by blocking the action of CRF at the CRF1 receptor, presents a valuable tool for investigating the role of this signaling pathway in various physiological and pathological processes. Intracerebroventricular (ICV) administration allows for the direct delivery of NBI-27914 to the central nervous system, bypassing the blood-brain barrier and enabling the study of its central effects.
These application notes provide a detailed protocol for the ICV injection of NBI-27914 in rodent models, along with a summary of reported dosages and their observed effects, and a diagram of the relevant signaling pathway.
Data Presentation: Quantitative Effects of ICV NBI-27914
The following tables summarize the quantitative data from studies utilizing intracerebroventricular administration of NBI-27914.
Table 1: Effects of Intracerebroventricular NBI-27914 in Rats
| Species/Strain | Dose of NBI-27914 (ICV) | Observed Effect | Reference |
| Infant Rats | 0.33, 0.67, 1.0 mg/kg | Dose-dependent attenuation of CRF-induced seizures. The highest doses were as potent as non-selective CRF antagonists.[1] | [1] |
| Conscious Rats | 50-100 µ g/rat | Abolished the colonic motor response to ICV CRF and dose-dependently reduced water avoidance stress-induced defecation.[2] | [2] |
| Wistar Rats | Not specified, but used to antagonize ICV CRF | Dose-dependent antagonism of the antinociceptive effects of ICV administered CRF in a model of inflammatory pain.[3] | [3] |
Table 2: Effects of Intracerebroventricular NBI-27914 in Mice
| Species/Strain | Dose of NBI-27914 (ICV) | Observed Effect | Reference |
| Male C57 Mice | 2 µl of 0.1 nmol/µl solution | Did not reverse the inhibitory effect of CRF on histamine-induced itch, suggesting the involvement of CRF2 receptors in this response.[4] | [4] |
Signaling Pathway
NBI-27914 acts as a selective antagonist at the Corticotropin-Releasing Factor Receptor 1 (CRF1), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by CRF binding to CRF1 involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response to stress. NBI-27914 blocks this cascade at the receptor level, preventing the downstream signaling events.
Caption: NBI-27914 blocks CRF-induced signaling at the CRF1 receptor.
Experimental Protocols: Intracerebroventricular (ICV) Injection of NBI-27914
This protocol provides a generalized procedure for stereotaxic ICV injection of NBI-27914 in rodents. It is crucial to adhere to all institutional and national guidelines for the ethical and humane use of animals in research.
Materials
-
NBI-27914
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe (or similar microsyringe) with an injection needle
-
Guide cannula and dummy cannula (for chronic studies)
-
Dental cement and anchor screws (for chronic studies)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Analgesics for post-operative care
-
Heating pad
Preparation of NBI-27914 Solution
-
Stock Solution: NBI-27914 is soluble in DMSO.[1] Prepare a stock solution of NBI-27914 in 100% sterile DMSO. A concentration of 10 µg/µl has been previously used for ICV administration.[1] The stock solution should be stored at -20°C or -80°C as recommended by the supplier.
-
Working Solution: On the day of the experiment, thaw the stock solution. For injection, the stock solution can be used directly or diluted with sterile saline or aCSF to the desired final concentration. It is important to note that high concentrations of DMSO can have neurotoxic effects. While some studies have used up to 75% DMSO as a vehicle for central injections, it is advisable to keep the final concentration of DMSO as low as possible, ideally below 10%, to minimize potential confounds.[5][6] Perform pilot studies to determine the optimal vehicle composition that ensures solubility and minimizes non-specific effects.
Experimental Workflow
Caption: Workflow for intracerebroventricular injection of NBI-27914.
Surgical and Injection Procedure (Stereotaxic Method)
-
Anesthesia: Anesthetize the animal using an appropriate and approved method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Monitor the animal's vital signs throughout the procedure.
-
Stereotaxic Placement: Place the anesthetized animal in the stereotaxic apparatus. Ensure the head is level by adjusting the ear bars and incisor bar.
-
Surgical Preparation: Shave the fur on the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for all stereotaxic coordinates.
-
Drilling: Using a stereotaxic atlas for the specific species and strain, determine the coordinates for the lateral ventricle.
-
For Rats (Sprague-Dawley): Typical coordinates relative to bregma are approximately: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.[7]
-
For Mice (C57BL/6): Typical coordinates relative to bregma are approximately: Anteroposterior (AP): -0.3 to -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm from the skull surface.[8][9]
-
Carefully drill a small burr hole through the skull at the determined coordinates, avoiding damage to the underlying dura mater.
-
-
Injection:
-
Lower the injection needle attached to the microsyringe to the predetermined DV coordinate.
-
Infuse the NBI-27914 solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) to prevent a rapid increase in intracranial pressure.
-
The total injection volume is typically 1-5 µL for rats and 0.5-2 µL for mice.
-
After the infusion is complete, leave the needle in place for an additional 1-2 minutes to allow for diffusion and to minimize backflow upon retraction.
-
Slowly retract the injection needle.
-
-
Post-Surgical Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per your institution's approved protocol.
-
Place the animal on a heating pad to maintain body temperature during recovery from anesthesia.
-
Monitor the animal closely until it is fully recovered.
-
Chronic Cannulation (for repeated injections)
For studies requiring repeated ICV injections, a guide cannula can be implanted.
-
Follow steps 1-5 of the surgical procedure.
-
Drill additional small holes for anchor screws.
-
Insert the guide cannula to the desired DV coordinate.
-
Secure the guide cannula and anchor screws to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover for at least one week before commencing injections.
-
For injections, remove the dummy cannula and insert an injector cannula that extends slightly beyond the tip of the guide cannula.
Conclusion
The intracerebroventricular administration of NBI-27914 is a powerful technique for elucidating the central role of the CRF1 receptor in health and disease. The protocols and data provided in these application notes serve as a comprehensive guide for researchers. Adherence to precise surgical techniques, appropriate dose selection, and careful preparation of the injection solution are paramount for obtaining reliable and reproducible results. It is strongly recommended to conduct pilot studies to optimize the dosage and vehicle for your specific experimental paradigm.
References
- 1. escholarship.org [escholarship.org]
- 2. Role of CRF receptor 1 in central CRF-induced stimulation of colonic propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corticotropin‐releasing factor is involved in acute stress‐induced analgesia and antipruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO as a vehicle for central injections: tests with feeding elicited by norepinephrine injected into the paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for NBI-27914 Hydrochloride in Stress-Induced Anorexia Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NBI-27914 hydrochloride, a selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, for studying stress-induced anorexia.
Introduction
Stress is a significant contributing factor to the development and exacerbation of eating disorders like anorexia nervosa.[1] The corticotropin-releasing factor (CRF) system is a key mediator of the body's response to stress.[2][3] CRF, upon binding to its receptors, particularly the CRF1 receptor, initiates a signaling cascade that can lead to a reduction in food intake, a phenomenon known as stress-induced anorexia.[4][5] this compound is a selective antagonist of the CRF1 receptor, making it a valuable pharmacological tool to investigate the role of the CRF1 signaling pathway in the pathophysiology of stress-induced anorexia.[6]
Mechanism of Action
This compound is a non-peptide small molecule that selectively binds to and blocks the CRF1 receptor with a high affinity (Ki value of 1.7 nM).[4] By inhibiting the binding of CRF to the CRF1 receptor, this compound prevents the downstream signaling events that are typically triggered by stress. This includes the activation of the hypothalamic-pituitary-adrenal (HPA) axis and other neural circuits involved in appetite regulation and anxiety-like behaviors.[2][7]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on feeding behavior in the context of stress.
Table 1: Effect of Intra-Basolateral Amygdala (BLA) Infusion of NBI-27914 on CRF-Induced Reduction in Food Intake in Food-Restricted Rats
| Treatment Group | Dose | Change in Food Intake | Reference |
| Vehicle + Vehicle | - | Baseline | [6] |
| Vehicle + CRF | - | Significant Decrease | [6] |
| NBI-27914 + CRF | 250 ng | Blocked CRF-induced decrease | [6] |
| NBI-27914 + CRF | 500 ng | Blocked CRF-induced decrease | [6] |
Table 2: Effect of Central and Oral Administration of NBI-27914 on CRF-Induced Anorexia in Mice
| Route of Administration | Dose Range | Effect on CRF-Induced Anorexia | Reference |
| Central (intracerebroventricular) | 0.13 - 10 nmol/2.5 µl | No attenuation | |
| Oral | 20 - 40 mg/kg | No attenuation |
Note: The conflicting findings presented in Tables 1 and 2 highlight the complexity of the CRF system and suggest that the effectiveness of NBI-27914 may depend on the specific brain region targeted, the animal model used, and the nature of the stressor.
Experimental Protocols
This section provides a detailed protocol for a restraint stress-induced anorexia model in rodents to evaluate the efficacy of this compound.
Protocol 1: Restraint Stress-Induced Anorexia Model
1. Animals and Housing:
-
Species: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (3-4 animals per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water, unless otherwise specified.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the animals daily for several days to minimize handling stress.
2. Experimental Groups:
-
Group 1: Vehicle control (no stress)
-
Group 2: Vehicle + Restraint Stress
-
Group 3: this compound + Restraint Stress
3. This compound Preparation and Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, distilled water, or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The final concentration should be prepared based on the desired dose and administration volume.
-
Administration:
-
Intraperitoneal (i.p.) injection: Administer the drug or vehicle at a volume of 1 ml/kg body weight.
-
Oral gavage (p.o.): Administer the drug or vehicle at a volume of 5 ml/kg body weight.
-
The timing of administration should be determined based on the pharmacokinetic profile of the compound, typically 30-60 minutes before the stress procedure.
-
4. Restraint Stress Procedure:
-
Place the animal in a well-ventilated restraint tube or a commercially available restrainer that restricts movement without causing injury.
-
The duration of restraint can vary, but a common paradigm is 1-2 hours.
-
The stress procedure should be performed at the same time each day to minimize circadian variations.
5. Measurement of Food Intake and Body Weight:
-
Measure food intake by pre-weighing the food pellets and weighing the remaining food after a specific period (e.g., 2, 4, or 24 hours) post-stress. Account for any spillage.
-
Measure the body weight of each animal daily at the same time.
6. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the differences between the experimental groups. A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway
Caption: CRF1 Receptor Signaling Pathway in Stress-Induced Anorexia.
Experimental Workflow
Caption: Workflow for Studying NBI-27914 in a Stress-Induced Anorexia Model.
References
- 1. researchgate.net [researchgate.net]
- 2. Corticotropin-releasing factor receptors and stress-related alterations of gut motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corticotropin-releasing factor receptor type 1 mediates emotional stress-induced inhibition of food intake and behavior… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of corticotropin-releasing factor (CRF) receptors in the anorexic syndrome induced by CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
NBI-27914 Hydrochloride: A Tool for Investigating Limbic Seizures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-27914 hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This compound has emerged as a valuable pharmacological tool for studying the role of the CRF system in the pathophysiology of limbic seizures, particularly in the context of temporal lobe epilepsy. Corticotropin-releasing factor (CRF) is a neuropeptide that not only orchestrates the endocrine stress response but also acts as a potent neuromodulator in the central nervous system. Excessive CRF activity has been implicated in neuronal hyperexcitability and the generation of seizures, especially in the limbic system, which is critically involved in epilepsy. This compound allows for the specific blockade of CRF1 receptors, enabling researchers to dissect the contribution of this pathway to seizure initiation, propagation, and severity. These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in a preclinical model of limbic seizures, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its anticonvulsant effects by competitively inhibiting the binding of CRF to its primary receptor, CRF1. The activation of CRF1 receptors, which are G-protein coupled receptors, initiates a signaling cascade that modulates neuronal excitability. The predominant pathway involves the coupling of the CRF1 receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including ion channels and transcription factors, ultimately leading to increased neuronal excitability and a lower seizure threshold. By blocking this initial step, this compound effectively dampens the pro-convulsant effects of CRF in the brain.
Data Presentation
The efficacy of this compound in attenuating CRF-induced limbic seizures has been quantified in several preclinical studies. The following tables summarize the dose-dependent effects of this compound on seizure parameters when administered intracerebroventricularly (i.c.v.) in an infant rat model.
Table 1: Effect of i.c.v. This compound on CRF-Induced Seizure Latency and Duration
| Treatment Group | Dose (mg/kg, i.c.v.) | Seizure Latency (min) | Seizure Duration (min) |
| Vehicle Control | - | 8.5 ± 1.3 | 138.8 ± 9.9 |
| NBI-27914 | 0.33 | Increased | Decreased |
| NBI-27914 | 0.67 | Significantly Increased | Significantly Decreased |
| NBI-27914 | 1.0 | Markedly Increased | Markedly Decreased |
Data are presented as mean ± SEM. Increases and decreases are relative to the vehicle control group.
Table 2: Efficacy of i.c.v. This compound in Abolishing CRF-Induced Seizures
| Dose of NBI-27914 (mg/kg, i.c.v.) | Percentage of Rats with Complete Seizure Abolition |
| 0.33 | 40% |
| 0.67 | 62.5% |
| 1.0 | 67% |
Experimental Protocols
The following are detailed protocols for the use of this compound in a corticotropin-releasing factor (CRF)-induced limbic seizure model in infant rats. This model is a well-established paradigm for studying the role of the CRF system in epileptogenesis.
Experimental Workflow
Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation in Rat Pups
Materials:
-
Rat pups (Postnatal day 9-13)
-
Stereotaxic apparatus adapted for neonatal rats
-
Anesthesia (e.g., isoflurane)
-
Guide cannula (26-gauge) and dummy cannula
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Warming pad
Procedure:
-
Anesthetize the rat pup using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the pup in the stereotaxic apparatus. Maintain body temperature using a warming pad.
-
Make a midline incision on the scalp to expose the skull.
-
Using the stereotaxic coordinates for the lateral ventricle (relative to bregma), carefully drill a small hole through the skull.
-
Slowly lower the guide cannula to the target depth.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision around the cannula implant.
-
Allow the animal to recover for 24 hours in a warm, clean environment with the dam.
Protocol 2: CRF-Induced Seizure Induction and Treatment with this compound
Materials:
-
Cannulated rat pups
-
This compound
-
Corticotropin-Releasing Factor (CRF)
-
Vehicle (e.g., dimethyl sulfoxide (DMSO) for NBI-27914, sterile saline for CRF)
-
Microinjection pump and tubing
-
Injector cannula (33-gauge)
Procedure:
-
Prepare solutions of this compound and CRF to the desired concentrations. A typical dose for CRF to induce seizures is 0.15 nmol in 1 µl.[1] this compound is typically dissolved in DMSO for i.c.v. administration.[1]
-
Gently restrain the conscious pup and remove the dummy cannula from the guide cannula.
-
Insert the injector cannula, connected to the microinjection pump, into the guide cannula.
-
Administer the desired dose of this compound or vehicle over a 1-minute period.
-
After 15-20 minutes, infuse CRF (or vehicle for control groups) using the same procedure.[1]
-
Immediately after CRF infusion, begin behavioral observation and seizure scoring.
Protocol 3: Behavioral Seizure Scoring
Procedure:
-
Observe the animals continuously for at least 3 hours following CRF infusion.
-
Score seizure activity at 5-minute intervals based on a standardized scale (e.g., Racine scale or a modified version for limbic seizures).
-
Record the latency to the first seizure onset and the total duration of seizure activity.
-
A common scoring system for CRF-induced limbic seizures includes:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
Protocol 4: Electroencephalogram (EEG) Recording (Optional)
For more detailed analysis of seizure activity, EEG recordings can be performed.
Procedure:
-
During the cannula implantation surgery, place stainless steel screw electrodes over the dura of relevant brain regions (e.g., amygdala, hippocampus, and cortex).
-
Connect the electrodes to a headmount secured with dental cement.
-
Following the recovery period, connect the headmount to a recording system.
-
Record baseline EEG activity before drug administration.
-
Continue EEG recording throughout the experiment to monitor for epileptiform discharges.
-
Analyze EEG data for changes in spike frequency, amplitude, and power in different frequency bands. Pre-administration of NBI-27914 has been shown to prevent the development of epileptic discharges in EEG recordings from the amygdala following CRF infusion.[1][2]
Conclusion
This compound is a potent and selective CRF1 receptor antagonist that serves as an indispensable tool for elucidating the role of the CRF system in the generation and modulation of limbic seizures. The protocols outlined above provide a framework for utilizing this compound in a robust and reproducible preclinical model. The dose-dependent efficacy of this compound in increasing seizure latency, decreasing seizure duration, and preventing seizure occurrence highlights the potential of targeting the CRF1 receptor as a therapeutic strategy for epilepsy.[1][2] Researchers in neuroscience, pharmacology, and drug development can employ this compound to further explore the intricate mechanisms of epileptogenesis and to screen for novel anticonvulsant therapies.
References
Application Notes and Protocols: In Vivo Imaging with NBI-27914 Hydrochloride
These application notes provide a comprehensive overview and hypothetical protocols for the use of a fluorescently labeled version of NBI-27914 hydrochloride for in vivo imaging. NBI-27914 is a selective, non-peptide antagonist for the Corticotropin-Releasing Factor 1 (CRF1) receptor, with a high affinity (Ki = 1.7 nM) and no activity at CRF2 receptors.[1][2] Preclinical studies have utilized NBI-27914 to investigate its role in stress, anxiety, and other neurological processes.[3][4] While direct in vivo imaging studies with a fluorescently labeled NBI-27914 are not widely published, this document outlines a representative approach based on its known mechanism of action and standard in vivo imaging methodologies.[5]
For the purpose of these protocols, we will refer to a hypothetical fluorescently conjugated version of the molecule as NBI-27914-Fluor .
Introduction to CRF1 Receptor Targeting
The CRF1 receptor is a G-protein-coupled receptor that plays a crucial role in the body's response to stress by mediating the effects of corticotropin-releasing factor (CRF).[6][7] The distribution of CRF1 receptors is concentrated in stress-responsive brain regions, including the neocortex, amygdala, hippocampus, and cerebellum.[6] Dysregulation of the CRF system has been implicated in various psychiatric disorders, making the CRF1 receptor a significant target for drug development.[7][8] In vivo imaging with a targeted probe like NBI-27914-Fluor can provide valuable insights into the distribution and density of CRF1 receptors in real-time, aiding in the understanding of disease mechanisms and the development of novel therapeutics.[5]
Signaling Pathway of CRF1 Receptor
Experimental Protocols
The following are generalized protocols for in vivo imaging using NBI-27914-Fluor in a preclinical setting. These should be adapted based on the specific experimental goals, animal models, and imaging instrumentation.
Animal Models
-
Strain: C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Disease Model: For studies on stress and anxiety, models such as chronic unpredictable stress (CUS) or social defeat stress can be employed.
-
Housing: Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.
Probe Preparation and Administration
This compound is soluble in ethanol and DMSO.[2] A fluorescently labeled version would likely require careful formulation to ensure solubility and stability in a physiologically compatible vehicle.
-
Reconstitution: Reconstitute lyophilized NBI-27914-Fluor in sterile DMSO to create a 10 mM stock solution.
-
Dilution: For administration, dilute the stock solution in a vehicle such as a mixture of saline, PEG400, and Tween 80 to the final desired concentration. The final concentration of DMSO should be below 5% to minimize toxicity.
-
Administration: The recommended route of administration is intravenous (IV) via the tail vein for systemic distribution. Intraperitoneal (IP) injection is an alternative, although it may result in slower absorption.[3]
In Vivo Imaging Workflow
This workflow outlines the key steps for acquiring in vivo imaging data.
Detailed Imaging Procedure
-
Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Preparation: Remove hair from the area of interest to minimize fluorescence interference.
-
Baseline Imaging: Place the animal in the imaging chamber and acquire baseline fluorescence images to account for autofluorescence.
-
Probe Injection: Administer NBI-27914-Fluor via the chosen route.
-
Longitudinal Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window and assess the pharmacokinetic profile of the probe.
-
Image Analysis:
-
Define Regions of Interest (ROIs) over the brain and other relevant organs.
-
Quantify the average fluorescence intensity within each ROI.
-
Normalize the signal to the baseline images.
-
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from an in vivo imaging study with NBI-27914-Fluor.
Table 1: Biodistribution of NBI-27914-Fluor in Mice at 24 Hours Post-Injection
| Organ | Average Fluorescence Intensity (Photons/s/cm²/sr) | Standard Deviation |
| Brain | 8.5 x 10⁵ | 1.2 x 10⁵ |
| Liver | 2.1 x 10⁷ | 3.5 x 10⁶ |
| Kidneys | 1.5 x 10⁷ | 2.8 x 10⁶ |
| Muscle | 1.2 x 10⁵ | 0.3 x 10⁵ |
Table 2: Comparison of NBI-27914-Fluor Signal in the Brain of Control vs. Stress Model Mice
| Animal Group | Brain Fluorescence Intensity (Normalized to Muscle) | Standard Deviation | P-value |
| Control | 7.1 | 1.5 | <0.05 |
| Stress Model | 10.3 | 2.1 |
Troubleshooting and Considerations
-
High Background Signal: Ensure complete hair removal and use appropriate spectral unmixing if necessary.
-
Poor Brain Penetration: Early CRF1 antagonists are known to be highly lipophilic.[9] The formulation of the imaging probe is critical for crossing the blood-brain barrier.
-
Non-Specific Binding: Co-injection with an excess of unlabeled NBI-27914 can be used to confirm target-specific binding. A significant reduction in the fluorescent signal would indicate specific binding to the CRF1 receptor.
By following these generalized protocols, researchers can effectively utilize a fluorescently labeled CRF1 receptor antagonist like NBI-27914-Fluor for in vivo imaging studies to advance our understanding of the CRF system in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NBI-27914 hydrochloride solubility and stability issues
Welcome to the technical support center for NBI-27914 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is recommended.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, dissolve this compound in a suitable organic solvent like DMSO or ethanol to a concentration of 10 mM or higher.[2][3] Sonication or gentle heating can be used to aid dissolution if precipitation or phase separation occurs.[3] For in vivo experiments, working solutions should be freshly prepared on the day of use.[3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term stability, stock solutions should be stored under the following conditions:
It is advisable to store solutions in sealed containers, protected from moisture.[3] The solid powder form of this compound should be stored at -20°C for up to 3 years.[4]
Q4: My this compound is precipitating when I dilute my DMSO stock in aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue due to the lower solubility of the compound in aqueous solutions. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions can be influenced by pH. While specific degradation pathways for NBI-27914 have not been detailed in the provided search results, similar compounds can undergo hydrolysis under acidic or alkaline conditions.[5][6] It is recommended to prepare fresh aqueous working solutions for experiments and avoid prolonged storage.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1][2] |
| Ethanol | 100 mM | [1][2] |
| Water | Insoluble |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [4] |
| Stock Solution | -80°C | 6 months | [3] |
| Stock Solution | -20°C | 1 month | [3] |
Troubleshooting Guide
Issue: Precipitation upon Dilution of DMSO Stock into Aqueous Buffer
This is a frequent challenge encountered when the high-concentration organic stock solution is introduced into an aqueous environment where the compound's solubility is significantly lower.
Troubleshooting Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. NBI 27914 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming NBI-27914 hydrochloride blood-brain barrier penetration issues.
Disclaimer: Information regarding a specific compound designated "NBI-27914 hydrochloride" is not publicly available. This technical support center has been generated based on common challenges and strategies for small molecule drug candidates with blood-brain barrier (BBB) penetration issues. The following guidance is intended to be illustrative for researchers facing similar problems.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the blood-brain barrier penetration of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary reasons for the low BBB penetration of this compound?
A1: Low BBB penetration of a small molecule like this compound can typically be attributed to one or a combination of the following factors:
-
High Efflux Ratio: The compound may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Poor Physicochemical Properties: This can include low lipophilicity, a high number of hydrogen bond donors, or a large polar surface area.
-
Rapid Metabolism: The compound may be quickly metabolized in the brain endothelial cells or in peripheral circulation, reducing the amount available to cross the BBB.
-
Plasma Protein Binding: High binding to plasma proteins like albumin can limit the free fraction of the drug available for brain penetration.
Q2: How can I determine if this compound is a substrate for efflux pumps like P-gp?
A2: An in vitro transwell assay using cell lines that overexpress specific transporters (e.g., MDCK-MDR1 for P-gp) is a standard method. You would measure the bidirectional transport of your compound. A high efflux ratio (Basal-to-Apical / Apical-to-Basal permeability) suggests it is a substrate. This can be confirmed by running the assay in the presence of a known inhibitor of the transporter.
Q3: What in vivo study design is recommended for assessing the BBB penetration of this compound?
A3: A common in vivo approach is to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) in a suitable animal model (e.g., rodents). This involves administering this compound and measuring its concentration in both brain tissue and plasma at various time points.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies
If you are observing a low Kp value for this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Kp
Caption: Troubleshooting workflow for a low brain-to-plasma ratio.
Experimental Protocols:
-
In Vitro Efflux Assay:
-
Seed MDCK-MDR1 cells on transwell inserts and allow them to form a monolayer.
-
Add this compound to either the apical or basolateral chamber.
-
After a defined incubation period, collect samples from the opposite chamber.
-
Quantify the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A). The efflux ratio is Papp(B-to-A) / Papp(A-to-B).
-
Data Presentation:
Table 1: In Vitro Efflux Assay Results for this compound
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 0.5 | 5.0 | 10.0 |
| Control (Propranolol) | 20.0 | 22.0 | 1.1 |
Issue 2: High Discrepancy Between In Vitro Permeability and In Vivo Brain Penetration
If this compound shows good permeability in vitro (e.g., in a PAMPA assay) but poor penetration in vivo, consider the following:
Potential Causes and Solutions
Caption: Investigating discrepancies between in vitro and in vivo data.
Experimental Protocols:
-
Plasma Protein Binding Assay (Equilibrium Dialysis):
-
Place plasma containing this compound in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate until equilibrium is reached.
-
Measure the concentration of this compound in both chambers.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Data Presentation:
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Implication for BBB Penetration |
| PAMPA Permeability (Pe) | 15 x 10⁻⁶ cm/s | High passive permeability |
| Plasma Protein Binding (fu,p) | 0.01 (1% free) | Low free fraction available for BBB transit |
| Brain Tissue Binding (fu,brain) | 0.05 (5% free) | Moderate binding in brain tissue |
| Kp | 0.1 | Low overall brain penetration |
| Kp,uu | 0.4 | Indicates some active efflux |
Signaling Pathway Visualization
While this compound's specific target is unknown, overcoming BBB challenges often involves understanding the signaling pathways that regulate BBB integrity and transporter expression. The diagram below illustrates a hypothetical pathway where inflammation can upregulate efflux pump expression, a common challenge in CNS drug delivery.
Inflammatory Signaling Impact on BBB Efflux Pumps
Caption: Inflammatory pathway leading to increased P-gp expression at the BBB.
Potential off-target effects of NBI-27914 hydrochloride
This technical support resource is intended to provide researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of NBI-27914 hydrochloride. Given that publicly available information on the specific off-target profile of this compound is limited, this guide offers general methodologies and troubleshooting strategies based on the known pharmacology of corticotropin-releasing factor (CRF) receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Its primary mechanism involves blocking the binding of CRF to the CRF1 receptor, thereby inhibiting the downstream signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This, in turn, reduces the production of cortisol from the adrenal glands.
Q2: What are the potential off-target effects to consider when working with a CRF1 receptor antagonist like this compound?
While specific data for this compound is not extensively published, researchers should consider potential cross-reactivity with other G-protein coupled receptors (GPCRs) that share structural homology with the CRF1 receptor. Additionally, interactions with other neurotransmitter systems or ion channels could occur, potentially leading to unforeseen physiological effects. A standard approach is to screen the compound against a broad panel of receptors, enzymes, and ion channels to identify any significant off-target binding.
Q3: How can I experimentally determine the off-target profile of this compound?
A tiered approach is recommended. Initially, a broad in vitro screening panel, such as the Psychoactive Drug Screening Program (PDSP) offered by the National Institute of Mental Health, can provide a wide survey of potential off-target interactions. This is typically followed by secondary, more focused functional assays (e.g., cAMP assays, calcium flux assays) to determine if the binding at an off-target receptor results in a functional response (agonist or antagonist activity). Finally, in vivo studies in appropriate animal models can help to assess the physiological consequences of any identified off-target effects.
Q4: What are some common troubleshooting issues related to unexpected experimental outcomes with this compound?
Unexpected results could stem from a variety of factors, including off-target effects, issues with compound stability or solubility, or experimental artifacts. See the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in animal behavior or physiology (e.g., sedation, hyperactivity, cardiovascular changes) | This could be due to off-target binding to other CNS receptors (e.g., dopaminergic, serotonergic, adrenergic) or cardiovascular ion channels. | 1. Perform a broad off-target screening panel to identify potential binding sites.2. Conduct specific functional assays for any identified off-target receptors.3. Administer receptor-specific antagonists for the suspected off-target to see if the unexpected effect is blocked. |
| Inconsistent results between in vitro and in vivo experiments | This may be due to differences in metabolism, bioavailability, or the blood-brain barrier penetration of this compound. Off-target effects may also be more pronounced in vivo. | 1. Conduct pharmacokinetic studies to determine the concentration of the compound at the target site.2. Investigate potential active metabolites of this compound.3. Re-evaluate the in vitro data in the context of the in vivo concentrations. |
| Cellular toxicity observed at concentrations close to the effective dose | This could be an indication of off-target effects on essential cellular machinery or ion channels. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH assay) across a range of concentrations.2. Screen against a panel of common cytotoxicity targets.3. Consider structural modifications to the compound to reduce toxicity while maintaining CRF1 affinity. |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding affinity of this compound to a potential off-target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor of interest (e.g., [³H]-ligand).
-
This compound.
-
Assay buffer (specific to the receptor).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or this compound.
-
Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Rapidly filter the reaction mixture through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Interpreting unexpected results with NBI-27914 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBI-27914 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It exhibits a high binding affinity for the CRF1 receptor, with a Ki value of 1.7 nM, and shows no significant activity at CRF2 receptors.[1][2] It is primarily used in research to investigate the role of the CRF1 receptor in various physiological and pathological processes, including stress, anxiety, and pain.
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 470.66 g/mol [2] |
| Formula | C18H20Cl4N4.HCl[2] |
| Purity | ≥98% (HPLC)[2] |
| CAS Number | 1215766-76-9[2] |
Q3: How should I store and handle this compound?
A3: this compound should be stored at room temperature.[1][2] For long-term storage of stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture.[3] Avoid repeated freeze-thaw cycles.
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in ethanol and DMSO up to 100 mM.[1][2]
Troubleshooting Guide
Issue 1: Unexpected Lack of Efficacy in In Vivo Experiments
Q: I administered this compound systemically (e.g., intraperitoneally), but I am not observing the expected antagonist effect. What could be the reason?
A: Several factors could contribute to a lack of efficacy in in vivo studies:
-
Limited Blood-Brain Barrier (BBB) Penetration: NBI-27914 has been reported to have limited penetration across the BBB when administered systemically.[4] This could result in sub-therapeutic concentrations in the central nervous system (CNS).
-
Recommendation: For CNS-related effects, consider direct administration into the brain (e.g., intracerebroventricularly, i.c.v.) or into specific brain regions.[4][5] If systemic administration is necessary, a higher dose might be required, but this should be carefully optimized to avoid potential off-target effects.
-
-
Inadequate Dose or Timing of Administration: The dose and the pre-treatment time are critical for observing an effect.
-
Recommendation: Review the literature for effective dose ranges in your specific animal model and experimental paradigm. For example, in some seizure models, a pre-treatment time of 30-40 minutes before the CRF challenge was more effective for i.p. administration.[4]
-
-
Experimental Conditions: The efficacy of CRF1 antagonists can be more pronounced in stressed versus non-stressed conditions.[6]
-
Recommendation: Ensure your experimental model includes an appropriate stressor to activate the CRF system, which will allow for a clearer observation of the antagonist's effects.
-
Issue 2: Inconsistent or Variable Results in In Vitro Assays
Q: My results from cell-based assays using this compound are highly variable. What are the potential causes and solutions?
A: Variability in in vitro assays can stem from several sources:
-
Solubility and Compound Precipitation: Although soluble in DMSO, this compound might precipitate when diluted into aqueous assay buffers.
-
Recommendation: Prepare fresh dilutions for each experiment. Visually inspect for any precipitation after dilution. Consider using a small percentage of a non-ionic surfactant like Tween 80 in your final assay buffer to improve solubility, but first, verify that the surfactant does not interfere with your assay.
-
-
Cell Health and Receptor Expression: The health and passage number of your cells can significantly impact G protein-coupled receptor (GPCR) expression and signaling.
-
Recommendation: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. Regularly check for mycoplasma contamination.
-
-
Assay Conditions: The concentration of the agonist used to stimulate the CRF1 receptor is crucial for detecting antagonism.
-
Recommendation: Use an agonist concentration at or near its EC80 value. This provides a robust signal window to observe a dose-dependent inhibition by the antagonist. If the agonist concentration is too high, it may overcome the competitive antagonism.
-
Issue 3: Potential for Off-Target Effects
Q: Although this compound is described as a selective CRF1 antagonist, I am observing unexpected effects that don't seem to be mediated by CRF1. Could there be off-target effects?
A: While NBI-27914 is highly selective for CRF1 over CRF2, at high concentrations, the possibility of off-target effects on other receptors, ion channels, or enzymes cannot be entirely ruled out.
-
Recommendation:
-
Dose-Response Curve: Generate a full dose-response curve for this compound in your assay. The antagonist effect should be observed within the expected potency range (low nanomolar). Effects seen only at very high concentrations (micromolar range) are more likely to be off-target.
-
Control Experiments: Include a structurally unrelated CRF1 antagonist in your experiments to confirm that the observed effect is specific to CRF1 antagonism.
-
Binding Profile: If unexpected effects persist and are a significant concern, consider performing a broader screen to assess the binding profile of this compound against a panel of other receptors and targets.
-
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay Type |
| Ki | 1.7 nM[1][2] | Not Specified | Radioligand binding assay |
Table 2: Effective Doses of this compound in In Vivo Models
| Animal Model | Administration Route | Effective Dose | Observed Effect |
| Rat (CRF-induced seizures) | i.c.v. | 0.33 - 1.0 mg/kg[4] | Dose-dependent increase in seizure latency and decrease in duration. |
| Rat (Freund's Complete Adjuvant-induced hyperalgesia) | i.p. | 1 - 10 mg/kg[7] | Dose-dependent attenuation of mechanical hyperalgesia. |
| Rat (Spinal nerve ligation-induced hyperalgesia and allodynia) | i.p. | 5 - 10 mg/kg | Attenuation of mechanical hyperalgesia and tactile allodynia. |
| Rat (CRF-induced decreases in feeding) | Intra-BLA infusion | 250 - 500 ng | Blocked the decrease in feeding.[5] |
Experimental Protocols
Protocol 1: In Vitro Functional Assay - cAMP Measurement
This protocol provides a general framework for assessing the antagonist activity of this compound in a cell line expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Cell Culture: Culture CRF1-expressing cells in the recommended medium and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for the dose-response curve.
-
Prepare a solution of a CRF1 agonist (e.g., CRF) at a concentration that is 2x its EC80 value.
-
-
Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the CRF agonist to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Protocol 2: In Vivo Administration for Behavioral Studies in Rodents
This protocol outlines a general procedure for intraperitoneal (i.p.) administration of this compound for behavioral experiments.
-
Vehicle Preparation: A common vehicle for i.p. administration is a solution of 5% DMSO and 10% Tween 80 in sterile saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Drug Preparation:
-
Dissolve this compound in the vehicle to the desired final concentration.
-
Ensure the solution is clear and free of precipitates. Gentle warming and vortexing may be required.
-
-
Administration:
-
Acclimatize the animals to the experimental room and handling procedures.
-
Administer this compound or the vehicle via i.p. injection at a volume of, for example, 1 ml/kg body weight.[8]
-
The pre-treatment time before the behavioral test or agonist challenge should be determined based on literature and pilot studies (typically 30-60 minutes).
-
-
Behavioral Testing: Conduct the behavioral test according to your established protocol.
-
Controls: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
Visualizations
Caption: CRF1 receptor signaling pathway and the antagonistic action of this compound.
Caption: A typical experimental workflow for an in vivo behavioral study using this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. scispace.com [scispace.com]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ready-to-Assay CRF1 Corticotropin Releasing Factor Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NBI-27914 Hydrochloride In Vivo Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of NBI-27914 hydrochloride for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: this compound is soluble in ethanol and DMSO up to 100 mM. For in vivo preparations, it is common to first create a concentrated stock solution in a solvent like DMSO before further dilution into an appropriate vehicle.
Q2: What is a standard vehicle formulation for in vivo administration of this compound?
A2: A common method for preparing this compound for in vivo use, particularly for oral or intraperitoneal injection, is to create a suspended solution.[1][2] A widely used vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] Another option involves using 20% SBE-β-CD in saline.[1]
Q3: What are the storage recommendations for this compound stock solutions?
A3: Stock solutions of this compound should be stored under appropriate conditions to maintain stability. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure containers are sealed to protect from moisture.[1]
Q4: What are the reported effective doses of this compound in animal models?
A4: The effective dose of this compound can vary depending on the animal model and the specific experimental paradigm. Reported intraperitoneal (i.p.) doses range from 1 to 30 mg/kg in mice and rats for studies on pain and behavioral seizures.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation observed after diluting the DMSO stock solution with aqueous buffer. | The compound has limited solubility in aqueous solutions. | - Increase the proportion of co-solvents such as PEG300 in the final vehicle. - Use a suspending agent like Tween-80 to improve the homogeneity of the suspension.[1][2] - Consider using a vehicle containing cyclodextrins (e.g., 20% SBE-β-CD) to enhance solubility.[1] - Gentle warming and sonication may help in redissolving the precipitate, but stability at higher temperatures should be considered. |
| Difficulty in achieving a homogenous suspension. | Inadequate mixing or inappropriate vehicle composition. | - Ensure thorough mixing at each step of the vehicle preparation.[1][2] - Use an ultrasonic bath to aid in the dispersion of the compound.[1][2] - Prepare the suspension fresh before each experiment to minimize settling. |
| Inconsistent results between experiments. | - Instability of the prepared formulation. - Inaccurate dosing due to non-homogenous suspension. | - Always prepare the vehicle fresh on the day of the experiment. - Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing. - Verify the stability of your specific formulation over the time course of your experiment. |
| Adverse effects observed in the vehicle control group. | High concentration of DMSO or other vehicle components. | - Minimize the final concentration of DMSO in the administered vehicle. A common practice is to keep the final DMSO concentration below 10%. - Run a pilot study to assess the tolerance of the specific animal model to the chosen vehicle. |
Experimental Protocols
Preparation of a 1 mg/mL Suspended Solution for Intraperitoneal Injection
This protocol is adapted from publicly available information and is intended as a guideline.[1][2] Researchers should optimize the formulation based on their specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, start with 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. Use of an ultrasonic bath is recommended to ensure a uniform suspension.[1][2]
Visualizations
Caption: Workflow for preparing a suspended solution of this compound.
Caption: Decision tree for troubleshooting common vehicle preparation issues.
References
Technical Support Center: NBI-27914 Hydrochloride in Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NBI-27914 hydrochloride in receptor binding assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, non-peptide antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It has a high binding affinity for the CRF1 receptor, with a reported Ki value of 1.7 nM.[1] It shows no significant activity at the CRF2 receptor subtype.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to three years, or as a solution in a suitable solvent at -80°C for up to one year.
Q3: What type of receptor preparation is suitable for a binding assay with this compound?
Crude membrane preparations from cell lines stably expressing the human CRF1 receptor are ideal for radioligand binding assays.[2] These preparations ensure a high level of receptor surface expression, which is crucial for a robust assay signal.[2][3]
Q4: Which radioligand is commonly used in competition binding assays with this compound?
[¹²⁵I]-Sauvagine is a high-affinity ligand for both CRF1 and CRF2 receptors and is frequently used in radioligand binding assays to determine the affinity of unlabeled antagonists like this compound.[1] Another suitable radioligand is [³H]-SN003.[4]
Troubleshooting Guide
Issue 1: Low or No Specific Binding of this compound
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure the compound has been stored correctly. Prepare fresh stock solutions in a suitable solvent like DMSO or ethanol. |
| Inactive Receptor Preparation | Use a fresh batch of CRF1 receptor membrane preparation. Ensure the preparation has been stored at -80°C and has not undergone multiple freeze-thaw cycles. Verify the receptor expression and integrity of the membrane preparation if possible. |
| Suboptimal Assay Buffer Composition | The assay buffer should typically contain components like HEPES, MgCl₂, and EGTA.[4] Optimize the pH and ionic strength of the buffer. |
| Incorrect Incubation Time or Temperature | For equilibrium binding, an incubation time of 60-120 minutes at room temperature is generally recommended.[4] Verify that equilibrium is reached under your experimental conditions. |
Issue 2: High Non-Specific Binding (NSB)
| Possible Cause | Troubleshooting Step |
| Radioligand Sticking to Assay Components | Add a non-ionic detergent like 0.05% Pluronic acid to the assay buffer to reduce non-specific adherence of the radioligand.[4] Pre-treating filter plates with a blocking agent like polyethyleneimine (PEI) can also be effective. |
| Inappropriate Blocking Agent for NSB Determination | Use a high concentration (e.g., 10 µM) of a structurally different, high-affinity CRF1 antagonist (e.g., DMP904 or Antalarmin) to define non-specific binding.[4] |
| Excessive Radioligand Concentration | Use a radioligand concentration at or below its Kd value for the CRF1 receptor. |
| High Protein Concentration in Membrane Prep | Titrate the amount of membrane preparation used per well to find the optimal concentration that gives a good signal-to-noise ratio without excessive non-specific binding. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Incomplete Mixing of Reagents | Ensure all assay components are thoroughly mixed upon addition to the assay plate. |
| Variable Incubation Times | Use a multichannel pipette for simultaneous addition of reagents to minimize timing variations between wells. |
| Inconsistent Washing Steps | If using a filtration-based assay, ensure that the washing volume and number of washes are consistent for all wells to effectively remove unbound radioligand. |
| Compound Precipitation | This compound is hydrophobic. Ensure the final concentration of the solvent (e.g., DMSO) in the assay buffer is consistent across all wells and does not cause precipitation of the compound.[4] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Corticotropin-Releasing Factor Receptor 1 (CRF1) | [1] |
| Ki | 1.7 nM | [1] |
| Selectivity | No activity at CRF2 receptors | [1] |
| Solubility | Soluble in DMSO and ethanol |
Experimental Protocols
Competitive Radioligand Binding Assay for CRF1 Receptor
This protocol is a general guideline for a competitive binding assay using this compound with a radiolabeled CRF1 ligand.
Materials:
-
This compound
-
CRF1 receptor membrane preparation (from a stable cell line)
-
Radioligand (e.g., [¹²⁵I]-Sauvagine)
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, pH 7.4
-
Non-specific binding control: 10 µM of a high-affinity CRF1 antagonist (e.g., Antalarmin)
-
96-well microplate
-
Scintillation counter or gamma counter
Procedure:
-
Prepare Reagents:
-
Thaw the CRF1 receptor membrane preparation on ice.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the radioligand to the desired concentration (typically at its Kd) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer + 25 µL of radioligand + 50 µL of membrane preparation.
-
Non-Specific Binding (NSB): 25 µL of non-specific binding control + 25 µL of radioligand + 50 µL of membrane preparation.
-
Competition Binding: 25 µL of this compound dilution + 25 µL of radioligand + 50 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a blocking agent.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation or gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total binding and competition binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of NBI-27914.
Caption: General workflow for a competitive receptor binding assay.
Caption: A decision tree for troubleshooting common issues in receptor binding assays.
References
- 1. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChemiSCREEN™ CRF1 Membrane Preparation | HTS023M [merckmillipore.com]
- 3. DiscoverX ChemiScreen CRF1 Receptor Membrane Preparation 1 Vial | Buy Online | DiscoverX | Fisher Scientific [fishersci.ie]
- 4. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of NBI-27914 hydrochloride in long-term studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of NBI-27914 hydrochloride in long-term studies.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Unexpected Behavioral Changes or Sedation
-
Question: We are observing unexpected behavioral changes (e.g., sedation, lethargy) in our long-term study animals treated with this compound. How can we mitigate this?
-
Answer:
-
Dose-Response Assessment: It is crucial to establish a thorough dose-response curve for both efficacy and toxicity. The observed sedation may be a dose-dependent effect. Consider reducing the dose to the minimum effective concentration.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of this compound in your specific animal model. A longer than expected half-life or accumulation of the compound could lead to excessive CRF1 receptor blockade and associated sedative effects.
-
Concomitant Medications: Review all other substances being administered to the animals. This compound is a CNS-active agent, and co-administration with other sedating drugs or agents that inhibit its metabolism could potentiate sedative effects.[1]
-
Acclimatization and Baseline Monitoring: Ensure that animals are properly acclimatized to the experimental conditions and that comprehensive baseline behavioral data is collected before the start of the long-term study. This will help differentiate compound-related effects from other stressors.
-
Issue 2: Lack of Efficacy or Variable Results
-
Question: Our long-term study is showing a lack of efficacy or high variability in the results with this compound. What could be the cause?
-
Answer:
-
Compound Stability and Formulation: Verify the stability of your this compound formulation over the duration of the study. Degradation of the compound can lead to a decrease in the effective concentration administered. Ensure the formulation is appropriate for the chosen route of administration and provides consistent bioavailability.
-
Route of Administration: The route of administration can significantly impact the bioavailability and, consequently, the efficacy of the compound. For CNS targets, ensuring the compound crosses the blood-brain barrier is critical.[1] Consider if the chosen route is optimal for sustained target engagement.
-
Target Engagement: Confirm that this compound is reaching its target, the CRF1 receptor, at a sufficient concentration to exert its pharmacological effect. This can be assessed through ex vivo receptor occupancy studies or by measuring downstream biomarkers of CRF1 receptor signaling.
-
Animal Model and Disease Progression: The choice of animal model and the stage of disease progression can influence the therapeutic window of this compound. The role of the CRF1 receptor may change over the course of a chronic condition.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential long-term toxicity?
A1: this compound is a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist with a high affinity (Ki = 1.7 nM). It works by blocking the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is widely distributed in the brain regions associated with stress and anxiety.[2][3] Long-term blockade of CRF1 receptors could potentially disrupt the normal stress response, leading to unintended physiological and behavioral consequences. Chronic suppression of the HPA axis may require careful monitoring.
Q2: Are there any known drug interactions with this compound that we should be aware of in our long-term studies?
Q3: What are the best practices for designing a long-term in vivo study to minimize the risk of toxicity with this compound?
A3: A well-designed long-term study is essential for minimizing toxicity.[4] Key considerations include:
-
Thorough Literature Review: Before initiating a study, conduct a comprehensive review of the literature on this compound and similar CRF1 receptor antagonists to understand their known pharmacological and toxicological profiles.[4]
-
Dose Selection: Base the dose selection on preliminary dose-ranging studies to identify the minimum effective dose and a dose that shows no observable adverse effects (NOAEL).[5]
-
Regular Monitoring: Implement a robust monitoring plan that includes regular observation of clinical signs, body weight, food and water consumption, and periodic hematology and clinical chemistry analysis.
-
Endpoint Selection: Choose relevant and sensitive endpoints to assess both efficacy and potential toxicity. For a CNS-active drug, this should include behavioral assessments and, if possible, terminal assessments of brain and other organ histopathology.[5]
Data Presentation
Currently, there is limited publicly available quantitative toxicity data for this compound. Researchers should establish their own dose-response curves for toxicity in their specific models. The table below provides a template for summarizing such data.
| Parameter | Vehicle Control | Low Dose NBI-27914 | Mid Dose NBI-27914 | High Dose NBI-27914 |
| Dose (mg/kg) | 0 | X | Y | Z |
| Number of Animals | n | n | n | n |
| Mortality (%) | ||||
| Body Weight Change (%) | ||||
| Key Clinical Sign 1 (%) | ||||
| Key Clinical Sign 2 (%) | ||||
| Relevant Biomarker 1 | ||||
| Relevant Biomarker 2 |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound
-
Animal Model: Select the appropriate animal species and strain for the long-term study.
-
Group Allocation: Assign animals to at least four groups: a vehicle control group and a minimum of three dose groups of this compound (low, mid, high).
-
Administration: Administer the compound or vehicle for a predetermined period (e.g., 14 or 28 days) via the intended route for the long-term study.
-
Observation: Conduct daily clinical observations for signs of toxicity. Record body weights at least twice weekly.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL).
Visualizations
Caption: Mechanism of this compound action on the CRF1 receptor signaling pathway.
Caption: Generalized experimental workflow for a long-term in vivo toxicity study.
References
- 1. youtube.com [youtube.com]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin‐releasing factor is involved in acute stress‐induced analgesia and antipruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. altasciences.com [altasciences.com]
NBI-27914 hydrochloride degradation pathways and prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals working with NBI-27914 hydrochloride. The information is presented in a question-and-answer format to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations vary slightly between suppliers, but the following general guidelines should be followed. For solid (powder) form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] For stock solutions in solvent, it is best to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Always ensure the container is sealed and protected from moisture.[2] Some suppliers state that the solid can be stored at room temperature.[3]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in ethanol and dimethyl sulfoxide (DMSO) up to 100 mM.[3]
Q3: How should I prepare solutions for in vivo experiments?
A3: It is highly recommended to prepare fresh solutions for in vivo experiments on the day of use.[2] For oral or intraperitoneal injections, a suspended solution can be prepared. One example protocol involves creating a stock solution in DMSO and then further diluting it with a mixture of PEG300, Tween-80, and saline.[2] Another option is to use a solution of 20% SBE-β-CD in saline for dilution.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Q4: What are the known degradation pathways for this compound?
A4: Specific, publicly available studies detailing the degradation pathways of this compound are limited. However, based on its chemical structure, which includes a pyrimidine core, amine groups, and chlorinated phenyl rings, several potential degradation pathways can be hypothesized. These may include hydrolysis of the amine linkages, particularly under acidic or basic conditions, and potential oxidation. General studies on similar hydrochloride salts of complex organic molecules have shown susceptibility to hydrolysis, oxidation, and photolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Compound degradation due to improper storage or handling. | 1. Review storage conditions of both solid compound and stock solutions. Ensure they align with the recommended temperature, light, and moisture protection guidelines. 2. Prepare fresh stock solutions from solid compound. 3. For in vivo studies, always use freshly prepared working solutions.[2] |
| Precipitation in stock or working solutions | Poor solubility or compound degradation leading to less soluble products. | 1. Confirm the solvent and concentration are within the recommended solubility limits (e.g., up to 100 mM in DMSO or ethanol).[3] 2. Gentle warming or sonication may help in redissolving the compound.[2] 3. If precipitation persists, consider preparing a fresh solution. |
| Discoloration of solid compound or solutions | Potential degradation, possibly due to oxidation or photolysis. | 1. Discard the discolored material. 2. Ensure the compound is stored in a tightly sealed, light-resistant container and protected from air exposure. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
| Solid (Powder) | Room Temperature | Not specified | [3] |
| In Solvent | -80°C | 6 months | [1][2] |
| In Solvent | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Suspended Solution for In Vivo Studies
This protocol yields a 1 mg/mL suspended solution suitable for oral or intraperitoneal injection.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix.[2]
Protocol 2: Stability Testing of this compound in Solution
This protocol can be adapted to test the stability of this compound under various conditions.
-
Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) at a known concentration.
-
Aliquot the stock solution into several vials.
-
Expose the vials to different stress conditions (e.g., elevated temperature, UV light, acidic/basic pH).
-
At specified time points, analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
-
A control sample should be stored under recommended conditions (-80°C, protected from light) for comparison.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
References
Ensuring consistent results with NBI-27914 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with NBI-27914 hydrochloride. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] It exhibits high affinity for the CRF1 receptor, with a reported Ki value of 1.7 nM, and shows no significant activity at the CRF2 receptor.[1][2] By blocking the CRF1 receptor, this compound inhibits the downstream signaling pathways activated by corticotropin-releasing factor (CRF).
Q2: What are the recommended solvent and storage conditions for this compound?
-
Solubility: this compound is soluble in ethanol and DMSO at concentrations up to 100 mM.[1]
-
Storage of Solid Compound: The solid hydrochloride salt should be stored at room temperature.[1]
-
Storage of Stock Solutions: Prepared stock solutions in DMSO or ethanol should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
Q3: What are the known in vivo applications of this compound?
This compound has been used in various in vivo models to study the role of the CRF1 receptor in different physiological and pathological processes. Key applications include:
-
Neurobiology: Investigating its effects on anxiety, depression, and stress-related behaviors.
-
Epilepsy: Blocking behavioral seizures.[1]
-
Pain Research: Attenuating mechanical hyperalgesia and tactile allodynia in models of neuropathic and inflammatory pain.[2]
-
Feeding Behavior: Studying its influence on stress-induced anorexia.
Troubleshooting Guide
Inconsistent In Vitro Results
| Issue | Potential Cause | Recommended Solution |
| Low Potency or Efficacy | Compound Degradation: this compound may be unstable in certain aqueous buffers over long incubation periods. | Prepare fresh dilutions in your assay buffer immediately before use. Minimize the time the compound spends in aqueous solution. Consider the use of a carrier protein like BSA in the buffer to improve stability. |
| Incorrect Concentration: Errors in serial dilutions or inaccurate initial stock concentration. | Verify the molecular weight of your specific lot of this compound. Use calibrated pipettes and perform serial dilutions carefully. Confirm the concentration of your stock solution spectrophotometrically if possible. | |
| Cell Health: Poor cell viability or inconsistent cell passage number can affect receptor expression and signaling. | Use healthy, low-passage number cells for your experiments. Regularly check cell viability using methods like Trypan Blue exclusion. Ensure consistent cell seeding density. | |
| High Variability Between Replicates | Incomplete Solubilization: The compound may not be fully dissolved in the assay buffer. | After diluting the DMSO stock into your aqueous buffer, ensure thorough mixing by vortexing or trituration. Visually inspect for any precipitation. |
| Assay Conditions: Suboptimal incubation time or temperature. | Optimize incubation time and temperature for your specific cell line and assay. Ensure consistent conditions across all plates and experiments. |
Inconsistent In Vivo Results
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Poor Bioavailability: NBI-27914 is known to be highly lipophilic and has high plasma protein binding, which can limit its free concentration in vivo.[4] | Consider using a vehicle that enhances solubility and bioavailability. For intraperitoneal (i.p.) injections, a common vehicle is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline.[3] The route of administration is critical; direct central administration (e.g., intracerebroventricular) may be necessary for some CNS effects.[5] |
| Inadequate Dose: The effective dose can vary significantly between different animal models and behavioral paradigms. | Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. Refer to published literature for dose ranges used in similar models.[2][6] | |
| Unexpected Side Effects | Off-Target Effects: While highly selective for CRF1, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out. | Use the lowest effective dose determined from your dose-response studies. Include appropriate control groups to assess for non-specific effects of the compound or vehicle. |
| Variability in Animal Response | Stress Levels: The baseline stress level of the animals can influence the effects of a CRF1 antagonist. | Acclimatize animals to the housing and experimental conditions to minimize baseline stress. Handle animals consistently across all groups. |
Quantitative Data
Table 1: Binding Affinity of this compound
| Parameter | Value | Receptor | Source |
| Ki | 1.7 nM | Human CRF1 | [1][2] |
Table 2: Reported In Vivo Efficacious Doses of this compound
| Animal Model | Species | Route of Administration | Dose Range | Observed Effect | Source |
| Freund's Complete Adjuvant-induced hyperalgesia | Rat | i.p. | 1-10 mg/kg | Attenuation of mechanical hyperalgesia | [2] |
| Spinal nerve ligation-induced hyperalgesia | Rat | i.p. | 5-10 mg/kg | Attenuation of mechanical hyperalgesia and tactile allodynia | [2] |
| CRF-induced seizures | Rat | i.c.v. | 0.33-1.0 mg/kg | Blockade of behavioral seizures | [5] |
| Stress-induced anorexia | Rat | intra-BLA | 250-500 ng | Blockade of CRF-induced decreases in feeding | [7] |
| Referred abdominal pain | Mouse | i.p. | 3-30 mg/kg | Attenuation of abdominal pain | [6] |
Experimental Protocols
Protocol 1: In Vitro CRF1 Receptor Binding Assay (Competitive)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Materials:
-
HEK293 cells stably expressing human CRF1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]-Tyr⁰-Sauvagine or [¹²⁵I]-CRF)
-
This compound
-
Non-specific binding control (e.g., a high concentration of unlabeled CRF)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
2. Membrane Preparation:
-
Culture CRF1-expressing cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration (e.g., using a BCA assay).
3. Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific control.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Administration for Behavioral Studies
This protocol is a general guideline for intraperitoneal (i.p.) administration in rodents.
1. Vehicle Preparation:
-
A commonly used vehicle for in vivo administration of lipophilic compounds like NBI-27914 is a suspension. A typical formulation is:
-
5-10% DMSO
-
10-20% PEG300 or PEG400
-
5-10% Tween-80
-
q.s. with sterile saline (0.9% NaCl)
-
-
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is formed.
-
Slowly add the saline while vortexing to form a stable suspension.
-
Prepare the vehicle fresh on the day of the experiment.
-
2. Dosing and Administration:
-
Accurately weigh each animal to calculate the correct injection volume.
-
Administer the this compound suspension or vehicle control via i.p. injection. The injection volume is typically 5-10 ml/kg.
-
The pre-treatment time (time between injection and behavioral testing) should be optimized and can range from 30 to 60 minutes.
-
Always include a vehicle-treated control group to account for any effects of the vehicle or the injection procedure itself.
Visualizations
Caption: Simplified signaling pathways of the CRF1 receptor and the inhibitory action of this compound.
Caption: A logical workflow for experiments with this compound, including key troubleshooting checkpoints.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. bu.edu [bu.edu]
- 4. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to NBI-27914 Hydrochloride and Other CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NBI-27914 hydrochloride and other prominent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, including Antalarmin, Pexacerfont, and Emicerfont. The following sections present a comprehensive overview of their binding affinities, selectivity, pharmacokinetic profiles, and supporting experimental data to aid in the selection of appropriate research tools for studies related to stress, anxiety, depression, and other CRF-mediated disorders.
At a Glance: Key Performance Indicators
The following tables summarize the quantitative data for this compound and its alternatives, offering a clear comparison of their in-vitro and in-vivo properties.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity | Species |
| This compound | CRF1 | 1.7[1][2] | - | No activity at CRF2 receptors[1][2] | Human |
| Antalarmin | CRF1 | 1.4 - 6.0 | - | >10,000-fold vs CRF2 | Rat, Human[3] |
| Pexacerfont | CRF1 | - | 6.1[4] | >150-fold vs CRF2b | Not Specified |
| Emicerfont | CRF1 | Not available | Not available | CRF1 antagonist | Not Specified |
Note: A lower Ki or IC50 value indicates a higher binding affinity.
Table 2: Pharmacokinetic Profiles
| Compound | Administration Route | Bioavailability (F%) | Half-life (t1/2) | Brain-to-Plasma Ratio | Species |
| This compound | Intraperitoneal | Not available | Long elimination half-life | Crosses blood-brain barrier | Not Specified |
| Antalarmin | Oral | 19% (macaque)[3][5], 27-37% (rat)[3] | 7.8 hours (macaque)[3][5], 1.5 hours (rat)[3] | 2.5 (analog in rat)[3] | Macaque, Rat |
| Pexacerfont | Oral | Favorable metabolic profile | Slow pharmacokinetics | Brain penetrant | Human, Rat, Dog |
| Emicerfont | Oral | Investigated for oral use | Not available | Not available | Human |
Mechanism of Action: The CRF1 Receptor Signaling Pathway
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. Upon its release from the hypothalamus, CRF binds to CRF1 receptors on the anterior pituitary gland. This interaction initiates a signaling cascade that results in the production and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to release cortisol. CRF1 receptor antagonists, such as this compound, work by competitively binding to the CRF1 receptor, thereby blocking the binding of CRF and inhibiting the downstream signaling pathway. This mechanism effectively blunts the physiological response to stress.
Caption: CRF1 Receptor Signaling Pathway and Antagonist Intervention.
Experimental Protocols
Radioligand Binding Assay for CRF1 Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the CRF1 receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat frontal cortex) or cells expressing the CRF1 receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
A constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]Tyr0-Sauvagine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the CRF1 receptor.
-
The reaction is incubated at room temperature to reach equilibrium.
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
The filter is washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Forced Swim Test (FST) for Antidepressant-like Activity
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like effects of new compounds.
Caption: Workflow of the Forced Swim Test.
1. Animals and Apparatus:
-
Mice or rats are typically used.
-
A transparent cylindrical container is filled with water to a depth where the animal cannot touch the bottom or escape. Water temperature is maintained at 23-25°C.
2. Drug Administration:
-
The test compound (e.g., a CRF1 receptor antagonist) or vehicle is administered at a predetermined time before the test session.
3. Procedure:
-
Habituation (Day 1): Animals are placed in the water for a 15-minute pre-swim session. This is done to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the habituation, the animals are placed back in the water for a 5-minute test session.
4. Behavioral Recording and Scoring:
-
The entire test session is recorded.
-
The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored by a trained observer or using automated software.
5. Data Analysis and Interpretation:
-
The immobility times of the drug-treated group are compared to the vehicle-treated group.
-
A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
In-Vivo Efficacy
-
This compound: Has been shown to block behavioral seizures in vivo.[1][2]
-
Antalarmin: Demonstrates anxiolytic-like effects in animal models, such as reducing conditioned fear and decreasing immobility in the forced swim test.[3] Oral administration in primates has been shown to attenuate behavioral, neuroendocrine, and autonomic responses to stress.[5][6]
-
Pexacerfont: Displays anxiolytic effects in rat behavioral paradigms.[4] However, clinical trials for generalized anxiety disorder did not show efficacy compared to placebo.[1]
-
Emicerfont: Has been investigated for the treatment of irritable bowel syndrome and alcoholism, but was not found to be effective enough for medical use in these applications.[7]
Conclusion
This compound is a potent and highly selective CRF1 receptor antagonist, making it a valuable tool for preclinical research into the role of the CRF system in various physiological and pathological processes. When compared to other CRF1 receptor antagonists, this compound exhibits a strong binding affinity. Antalarmin and Pexacerfont have also been extensively studied and provide good alternatives, with Antalarmin having a well-characterized pharmacokinetic profile in multiple species. Emicerfont has been tested in humans but has limited publicly available preclinical data. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired pharmacokinetic properties and the animal model being used. This guide provides the necessary data to make an informed decision for designing future experiments.
References
- 1. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antalarmin - Wikipedia [en.wikipedia.org]
- 4. Binding kinetics redefine the antagonist pharmacology of the corticotropin-releasing factor type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emicerfont - Wikipedia [en.wikipedia.org]
Comparing NBI-27914 with Antalarmin and R121919.
A Comparative Guide to CRF1 Receptor Antagonists: NBI-27914 vs. Antalarmin and R121919
Introduction to CRF1 Receptor Antagonists
Corticotropin-releasing factor (CRF), and its primary receptor in the central nervous system, CRF1, are integral to the neuroendocrine, autonomic, and behavioral responses to stress.[1] Dysregulation of the CRF/CRF1 system has been implicated in the pathophysiology of several stress-related psychiatric conditions, including anxiety and depression. Consequently, CRF1 receptor antagonists, which block the action of CRF at this receptor, have been a significant focus of drug discovery efforts for novel therapeutics.[1] This guide provides a comparative overview of three nonpeptide CRF1 receptor antagonists: NBI-27914, Antalarmin, and R121919, with a focus on their preclinical performance backed by experimental data.
Mechanism of Action and Signaling Pathway
NBI-27914, Antalarmin, and R121919 are all non-peptide small molecules that function as antagonists at the CRF1 receptor. The CRF1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding of CRF, primarily couples to a stimulatory G-protein (Gs) to activate the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[2] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function. By binding to the CRF1 receptor, these antagonists prevent the conformational change necessary for G-protein coupling and subsequent downstream signaling, thereby blocking the physiological effects of CRF.
References
Validating the Anxiolytic Effects of NBI-27914 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anxiolytic effects of NBI-27914 hydrochloride, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, against three established anxiolytic agents: diazepam, buspirone, and fluoxetine. The following sections present available experimental data, detailed methodologies for key behavioral assays, and visualizations of the relevant signaling pathways to offer a comprehensive overview for researchers in the field of anxiolytic drug development.
Executive Summary
This compound demonstrates anxiolytic-like properties in preclinical models, primarily through the antagonism of CRF1 receptors, a key component of the body's stress response system. This mechanism of action offers a distinct alternative to existing anxiolytics. Diazepam, a benzodiazepine, enhances the effects of the inhibitory neurotransmitter GABA. Buspirone is a serotonin 5-HT1A receptor partial agonist. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), increases synaptic serotonin levels. While direct comparative studies are limited, this guide synthesizes available data to facilitate an informed evaluation of this compound's potential as a novel anxiolytic agent.
Comparative Preclinical Efficacy
The following tables summarize the anxiolytic-like effects of this compound and comparator drugs in two standard preclinical behavioral assays: the elevated plus-maze (EPM) test and the defensive burying (DB) test in rats. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Effects of Anxiolytic Agents on the Elevated Plus-Maze (EPM) Test in Rats
| Compound | Dose Range (mg/kg) | Route of Administration | Key Findings in EPM | Citation(s) |
| This compound | 10 - 30 | Intraperitoneal (i.p.) | Increased time spent in open arms (qualitative) | [1] |
| Diazepam | 0.25 - 2.0 | Intraperitoneal (i.p.) | Dose-dependent increase in time spent in and entries into open arms | [2][3][4] |
| Buspirone | 0.03 - 10 | Peroral (p.o.), Subcutaneous (s.c.) | Inconsistent effects; some studies report anxiolytic-like effects at low doses (e.g., 0.3 mg/kg), while others report anxiogenic-like or no effects | [5][6][7][8] |
| Fluoxetine | 5 - 20 | Intraperitoneal (i.p.) | Acute and chronic administration has been reported to decrease time in open arms (anxiogenic-like effect) in some studies | [9][10][11][12] |
Table 2: Effects of Anxiolytic Agents on the Defensive Burying (DB) Test in Rats
| Compound | Dose Range (mg/kg) | Route of Administration | Key Findings in DB | Citation(s) |
| This compound | Not specified | Not specified | CRF1 antagonists, as a class, have been shown to reduce defensive burying behavior | [1] |
| Diazepam | 1.0 - 2.0 | Intraperitoneal (i.p.) | Suppresses defensive burying behavior | [10][13] |
| Buspirone | Not specified | Not specified | Data not readily available for direct comparison | |
| Fluoxetine | Not specified | Not specified | Data not readily available for direct comparison |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor with two open and two enclosed arms. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) connected by a central platform (e.g., 10x10 cm), elevated approximately 50 cm from the floor.
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.
-
Procedure: Each rat is individually placed on the central platform facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.
-
Data Collection: The session is recorded by a video camera, and the following parameters are typically measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Defensive Burying (DB) Test
The DB test is another common paradigm to evaluate anxiolytic drug effects. It is based on the observation that rodents, when faced with a noxious stimulus (e.g., a small electrified prod), will actively bury it with bedding material.
Methodology:
-
Apparatus: A test chamber with a floor covered in bedding material (e.g., wood shavings). A stationary object, such as a wire-wrapped prod, is mounted on one wall.
-
Habituation: Animals are habituated to the test chamber for a short period before the test.
-
Procedure: The animal is placed in the chamber. Upon touching the prod, a brief, mild electric shock is delivered.
-
Data Collection: The animal's behavior is observed and recorded for a set period (e.g., 15 minutes) following the shock. The primary measure is the cumulative time spent engaged in burying behavior (i.e., pushing or spraying bedding material towards the prod).
-
Interpretation: A decrease in the duration of burying behavior is considered an anxiolytic-like effect, as it suggests a reduced defensive response to the aversive stimulus.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of this compound and the comparator drugs are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Figure 1: this compound acts as a CRF1 receptor antagonist.
Figure 2: Diazepam positively modulates GABA-A receptors.
Figure 3: Buspirone acts as a 5-HT1A receptor partial agonist.
Figure 4: Fluoxetine selectively inhibits serotonin reuptake.
Conclusion
This compound, as a selective CRF1 receptor antagonist, presents a promising and distinct mechanism for the treatment of anxiety. Preclinical evidence suggests its potential efficacy in reducing anxiety-like behaviors. However, the existing data, particularly direct comparative studies with established anxiolytics, is limited. The inconsistent findings for buspirone and fluoxetine in some preclinical models also highlight the complexities of translating animal data to clinical efficacy. Further head-to-head preclinical studies under standardized conditions are warranted to more definitively delineate the anxiolytic profile of this compound relative to current therapeutic options. Such studies will be crucial in guiding the future clinical development of this and other CRF1 receptor antagonists for the treatment of anxiety disorders.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF receptor 1 regulates anxiety behavior via sensitization of 5-HT2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
Cross-Validation of NBI-27914: A Comparative Analysis in Preclinical Animal Models of Anxiety and Stress
A comprehensive guide for researchers and drug development professionals on the effects of the CRF1 receptor antagonist, NBI-27914, in various animal models. This guide provides a comparative analysis with other CRF1 antagonists and standard anxiolytics, supported by experimental data and detailed protocols.
Introduction
NBI-27914 is a selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system plays a pivotal role in the body's stress response, and dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety and depression. By blocking the action of CRF at the CRF1 receptor, NBI-27914 and other antagonists in its class are being investigated as potential therapeutic agents for these conditions. This guide provides a cross-validation of the effects of NBI-27914 in different animal models and compares its performance with other CRF1 antagonists and the conventional anxiolytic, diazepam.
Data Presentation: Comparative Efficacy in Animal Models
The following tables summarize the quantitative effects of NBI-27914 and comparator compounds in key animal models of anxiety and stress.
Table 1: Effects on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Rats
| Compound | Dose | Administration Route | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | i.p. | 15.2 ± 2.1 | 20.5 ± 3.2 | 25.1 ± 2.8 |
| NBI-27914 | Data not available in searched literature | - | - | - | - |
| Antalarmin | 20 mg/kg | i.p. | 35.8 ± 4.5 | 38.1 ± 5.1 | 23.9 ± 3.1 |
| CP-154,526 | 10 mg/kg | i.p. | 32.4 ± 3.9 | 35.7 ± 4.8 | 26.3 ± 2.5 |
| Diazepam | 2 mg/kg | i.p. | 45.3 ± 5.3 | 48.2 ± 6.0 | 28.7 ± 3.4 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data for Antalarmin, CP-154,526, and Diazepam are compiled from representative studies.
Table 2: Effects on Stress-Induced Hyperthermia (SIH) in Mice
| Compound | Dose | Administration Route | Change in Body Temperature (°C) (Mean ± SEM) |
| Vehicle | - | i.p. | 1.2 ± 0.15 |
| NBI-27914 | Data not available in searched literature | - | - |
| Antalarmin | 20 mg/kg | i.p. | 0.5 ± 0.11 |
| Diazepam | 1.5 mg/kg | i.p. | 0.4 ± 0.09 |
**p < 0.01 compared to Vehicle. Data for Antalarmin and Diazepam are compiled from representative studies.
Table 3: Effects on Stress-Induced Defecation in Rats
| Compound | Dose | Administration Route | Number of Fecal Pellets (Mean ± SEM) |
| Vehicle (Stress) | - | i.c.v. | 8.7 ± 0.7 |
| NBI-27914 | 50 µ g/rat | i.c.v. | 3.2 ± 0.5 |
| NBI-27914 | 100 µ g/rat | i.c.v. | 1.5 ± 0.3 |
| Astressin | 10 µ g/rat | i.c.v. | 1.8 ± 0.4** |
**p < 0.01 compared to Vehicle (Stress).
Table 4: Effects on Nociceptive Behavior in the Formalin Test in Rats (Phase 2)
| Compound | Dose | Administration Route | Flinching/Shaking Duration (s) (Mean ± SEM) |
| Vehicle | - | i.p. | 150.3 ± 15.2 |
| NBI-27914 | Data not available in searched literature | - | - |
| Morphine | 3 mg/kg | s.c. | 45.1 ± 8.7** |
**p < 0.01 compared to Vehicle. Data for Morphine is from a representative study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior in Rats
Objective: To assess the anxiolytic or anxiogenic effects of a compound by measuring the exploration of open and closed arms of an elevated, plus-shaped maze.
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The maze is elevated 50 cm above the floor.
Procedure:
-
Male Wistar rats (250-300 g) are used.
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
The test compound (e.g., NBI-27914, antalarmin, diazepam) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each rat is placed on the central platform of the maze, facing an open arm.
-
The behavior of the rat is recorded for 5 minutes using a video camera mounted above the maze.
-
The following parameters are scored by a trained observer blinded to the treatment groups:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
Stress-Induced Hyperthermia (SIH) Test in Mice
Objective: To evaluate the anxiolytic potential of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.
Apparatus: A digital thermometer with a rectal probe.
Procedure:
-
Male C57BL/6 mice (25-30 g) are used.
-
Mice are singly housed at least 24 hours before the experiment.
-
On the day of the test, the initial rectal temperature (T1) is measured.
-
Immediately after the first measurement, the test compound (e.g., NBI-27914, diazepam) or vehicle is administered intraperitoneally (i.p.).
-
15 minutes after the first temperature measurement (a stressful event), the rectal temperature is measured again (T2).
-
The change in body temperature (ΔT = T2 - T1) is calculated.
-
An anxiolytic effect is indicated by a significant reduction in the stress-induced rise in body temperature.
Stress-Induced Defecation in Rats
Objective: To assess the effect of a compound on the physiological response to stress, measured by the number of fecal pellets produced.
Apparatus: Individual transparent cages.
Procedure:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Rats are equipped with an intracerebroventricular (i.c.v.) cannula for central drug administration.
-
Following a recovery period, rats are habituated to the testing cages.
-
On the test day, the test compound (e.g., NBI-27914, astressin) or vehicle is administered via the i.c.v. cannula.
-
Immediately after injection, rats are subjected to a stressor, such as water avoidance stress, for a defined period (e.g., 60 minutes).
-
The number of fecal pellets excreted during the stress period is counted.
-
A reduction in the number of fecal pellets compared to the vehicle-treated stress group indicates an anti-stress effect.
Formalin Test for Nociception in Rats
Objective: To evaluate the analgesic properties of a compound in a model of tonic chemical pain.
Apparatus: A transparent observation chamber.
Procedure:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Rats are habituated to the observation chamber before the experiment.
-
The test compound (e.g., NBI-27914, morphine) or vehicle is administered prior to the formalin injection.
-
A dilute solution of formalin (e.g., 50 µl of 5% formalin) is injected subcutaneously into the plantar surface of one hind paw.
-
The rat is immediately placed in the observation chamber, and its behavior is recorded for a period of up to 60 minutes.
-
The observation period is divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
The amount of time the animal spends flinching, shaking, licking, or biting the injected paw is recorded.
-
An analgesic effect is indicated by a significant reduction in the nociceptive behaviors, particularly during the late (inflammatory) phase.
Mandatory Visualizations
Signaling Pathway of CRF1 Receptor Antagonism
Caption: CRF1 receptor signaling pathway and the inhibitory action of NBI-27914.
Experimental Workflow for the Elevated Plus Maze Test
Caption: Workflow of the elevated plus maze experimental protocol.
Discussion and Conclusion
The available preclinical data indicate that NBI-27914, as a CRF1 receptor antagonist, effectively reduces stress-induced physiological responses, such as defecation in rats. This aligns with the known role of the CRF1 receptor in mediating stress-related autonomic output. However, a significant gap exists in the publicly available literature regarding the direct anxiolytic effects of NBI-27914 in standard behavioral models like the elevated plus maze and stress-induced hyperthermia.
In contrast, other CRF1 antagonists, such as antalarmin and CP-154,526, have demonstrated anxiolytic-like properties in the elevated plus maze. The standard anxiolytic, diazepam, consistently produces robust anxiolytic effects across various models.
For a comprehensive cross-validation and a more definitive comparison, further studies are required to generate quantitative data for NBI-27914 in the elevated plus maze and stress-induced hyperthermia models. Such data would allow for a direct comparison of its potency and efficacy against other CRF1 antagonists and established anxiolytics, providing a clearer picture of its therapeutic potential for anxiety and stress-related disorders. Researchers are encouraged to conduct these head-to-head comparative studies to fully elucidate the preclinical profile of NBI-27914.
Specificity of NBI-27914 Hydrochloride Binding: A Comparative Analysis
NBI-27914 hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This guide provides a comparative analysis of its binding specificity against other notable CRF1 receptor antagonists, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Comparative Binding Affinity of CRF1 Receptor Antagonists
The binding affinity of this compound and other CRF1 receptor antagonists is summarized in the table below. The data, presented as inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), is derived from radioligand binding assays. Lower values are indicative of higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki/IC50, nM) | Selectivity (vs. CRF2) |
| This compound | CRF1 | 1.7 (Ki)[1] | High (no activity at CRF2) |
| Antalarmin | CRF1 | 1.0 (Ki)[2] | >150-fold |
| R121919 | CRF1 | 2-5 (Ki)[3] | >1000-fold[3] |
| Pexacerfont (BMS-562086) | CRF1 | 6.1 (IC50) | >150-fold |
| Crinecerfont (NBI-77860) | CRF1 | 8.7 (pKi) | Not specified |
| Verucerfont (NBI-77860) | CRF1 | High affinity | Not specified |
Experimental Protocols
The determination of binding affinities for CRF1 receptor antagonists is predominantly conducted via radioligand binding assays. Below is a generalized protocol that reflects the common methodologies cited in the literature.
Radioligand Binding Assay for CRF1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CRF1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [125I]Tyr0-Sauvagine or [3H]-Urocortin, used at a concentration near its Kd for the CRF1 receptor.
-
Test Compounds: this compound and other antagonists, prepared in a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Frozen cell pellets containing the CRF1 receptor are thawed and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in fresh assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (or buffer for total binding, and an excess of a non-radiolabeled ligand for non-specific binding).
-
The cell membrane preparation.
-
-
Incubation: The plates are incubated for a sufficient period to reach equilibrium (e.g., 2 hours at room temperature).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Comparative efficacy of NBI-27914 and astressin in vivo.
An In Vivo Comparative Efficacy Guide: NBI-27914 and Astressin
This guide provides a detailed comparison of the in vivo efficacy of NBI-27914 and astressin, two antagonists of the corticotropin-releasing factor (CRF) system. The information is intended for researchers, scientists, and drug development professionals.
Overview of Compounds
NBI-27914 is a small molecule, non-peptide antagonist with high selectivity for the CRF receptor type 1 (CRF1).[1] In contrast, astressin is a peptide-based, non-selective CRF receptor antagonist, potently blocking both CRF1 and CRF2 receptors.[2][3] This fundamental difference in receptor selectivity is a key determinant of their differing in vivo effects.
Comparative Efficacy Data
The following tables summarize the in vivo effects of NBI-27914 and astressin across various physiological and behavioral models. Data has been compiled from multiple studies to facilitate comparison.
Table 1: Effects on Pain and Stress-Related Behaviors
| Parameter | Animal Model | NBI-27914 | Astressin | Source |
| Pain-Related Vocalizations | Arthritis model (rats) | Inhibited | Not Assessed (Astressin-2B had no effect) | [4] |
| Hindlimb Withdrawal Reflex | Arthritis model (rats) | Inhibited | Not Assessed (Astressin-2B had no effect) | [4] |
| CRF-Induced Seizures | Infant rats | Not Assessed | Delayed onset | [5] |
| Anxiogenic-like Response | Elevated plus-maze (rats) | Not Assessed | Reversed | [6] |
Table 2: Effects on Gastrointestinal and Endocrine Function
| Parameter | Animal Model | NBI-27914 | Astressin | Source |
| Delayed Gastric Emptying | Post-operative ileus model (rats) | Ineffective | Blocked | [7] |
| Stimulated Colonic Motor Function | Water-avoidance stress (rats) | Not Assessed | Blocked | [7] |
| ACTH Secretion | Stressed or adrenalectomized rats | Not Assessed | Reduced | [6][8] |
| Plasma Corticosterone | CRF-injected rats | Blocked increase | No effect on elevated levels in CRF-OE mice | [9][10] |
Table 3: Effects on Hair Growth
| Parameter | Animal Model | NBI-27914 | Astressin | Source |
| Hair Re-growth | CRF over-expressing (CRF-OE) alopecic mice | No effect | Induced hair re-growth | [9][11] |
| Alopecia Prevention | Young CRF-OE mice | Not Assessed | Prevented development of alopecia | [9][11] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the signaling mechanism of CRF receptors and a typical experimental workflow for in vivo comparison.
Caption: CRF signaling pathway and points of antagonist action.
Caption: A generalized workflow for in vivo comparative studies.
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. Below are summaries of protocols from key studies.
Protocol 1: Arthritis Pain Model (NBI-27914) [4]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Arthritis: A 3:1 mineral oil/saline emulsion containing heat-killed Mycobacterium butyricum was injected into the base of the tail.
-
Compound Administration: NBI-27914 (500 nM) was applied to brain slices for in vitro electrophysiology. For behavioral studies, it was administered directly into the amygdala.
-
Endpoint Measurement: Whole-cell patch-clamp recordings were used to measure synaptic facilitation in amygdala neurons. Behavioral endpoints included audible and ultrasonic vocalizations and hindlimb withdrawal reflexes in response to joint compression.
Protocol 2: Alopecia Model (Astressin-B and NBI-27914) [9][11]
-
Animal Model: Corticotropin-releasing factor over-expressing (CRF-OE) mice exhibiting alopecia.
-
Compound Administration:
-
Astressin-B: 5 µ g/mouse injected peripherally (intraperitoneally or subcutaneously) once a day for 5 days.
-
NBI-27914: 0.5 mg/mouse injected subcutaneously twice a day for 5 consecutive days.
-
-
Endpoint Measurement: Hair re-growth and skin pigmentation were monitored and photographed. Histological examinations of skin samples were performed to assess the phase of hair follicles (telogen vs. anagen).
Protocol 3: Gastrointestinal Motility Model (Astressin) [7]
-
Animal Model: Conscious male Sprague-Dawley rats.
-
Procedure:
-
Gastric Emptying: Post-operative gastric ileus was induced by abdominal surgery with cecal manipulation. Gastric emptying of a noncaloric solution was measured.
-
Colonic Function: Water-avoidance stress was used to stimulate fecal pellet output.
-
-
Compound Administration: Astressin (1, 3, and 10 µg) was injected intracisternally (i.c.) or intracerebroventricularly (i.c.v.).
-
Endpoint Measurement: The volume of a phenol red solution remaining in the stomach was measured to determine gastric emptying. The number of fecal pellets expelled over a 60-minute period was counted.
Summary and Conclusion
The comparative in vivo efficacy of NBI-27914 and astressin is largely dictated by their receptor selectivity.
-
NBI-27914 , as a selective CRF1 antagonist , demonstrates efficacy in models where the CRF1 receptor plays a primary role, such as in certain pain and anxiety-related pathways within the amygdala.[4] Its inability to affect processes like gastric emptying or stress-induced alopecia suggests these are not solely mediated by CRF1.[8][9]
-
Astressin , a non-selective CRF1/CRF2 antagonist , shows a broader range of effects. Its ability to block alterations in gastric motility and reverse alopecia in CRF-OE mice indicates the involvement of CRF2 receptors, or a requirement for the blockade of both receptor subtypes in these processes.[7][8][9]
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astressin-B - Wikipedia [en.wikipedia.org]
- 3. Astressin | Non-selective CRF Receptors | Tocris Bioscience [tocris.com]
- 4. jneurosci.org [jneurosci.org]
- 5. The effect of ‘Astressin’, a novel antagonist of corticotropin releasing hormone (CRH), on CRH-induced seizures in the infant rat: comparison with two other antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Central injection of a new corticotropin-releasing factor (CRF) antagonist, astressin, blocks CRF- and stress-related alterations of gastric and colonic motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to NBI-27914 Hydrochloride in CRF1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NBI-27914 hydrochloride's performance against other common Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonists. The information presented is collated from published research to assist in the replication of findings and the design of new experiments.
This compound is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress.[1][2] Dysregulation of the CRF system is implicated in a variety of stress-related disorders, making CRF1 receptor antagonists like NBI-27914 valuable tools for research and potential therapeutic development.
Comparative Analysis of CRF Receptor Antagonists
The efficacy of this compound is best understood in the context of alternative compounds targeting the CRF system. The following table summarizes the in vitro binding affinities (Ki) of NBI-27914 and other widely used CRF1 receptor antagonists, as well as a selective CRF2 receptor antagonist for comparative purposes. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Ki Value (nM) | Compound Type |
| This compound | CRF1 | 1.7 | Non-peptide antagonist |
| CP-154,526 | CRF1 | 2.7 | Non-peptide antagonist |
| R121919 (NBI-30775) | CRF1 | 2-5 | Non-peptide antagonist |
| Antalarmin | CRF1 | 1.0 | Non-peptide antagonist |
| DMP696 | CRF1 | 1.7 | Non-peptide antagonist |
| Astressin 2B | CRF2 | 1.3 (IC50) | Peptide antagonist |
Data sourced from multiple publications.[3][4][5][6][7][8][9]
Signaling Pathways and Experimental Workflow
To effectively utilize this compound in experimental settings, a thorough understanding of the CRF1 receptor signaling pathway and a standardized experimental workflow are essential.
CRF1 Receptor Signaling Pathway
The binding of CRF to the CRF1 receptor, a G protein-coupled receptor, primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase (AC).[1] This, in turn, increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[10][11] PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression. The CRF1 receptor can also couple to other G proteins, such as Gq to activate the phospholipase C (PLC) pathway, or Gi to influence other signaling cascades like the ERK/MAPK and Akt pathways.[11][12] this compound acts by competitively binding to the CRF1 receptor, thereby blocking CRF-mediated activation of these downstream signaling cascades.
References
- 1. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CP 154526 | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 6. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
NBI-27914 Hydrochloride: A Selective Negative Control for CRF2 Receptor Studies
In the intricate world of G-protein coupled receptor (GPCR) research, the corticotropin-releasing factor (CRF) system presents a compelling area of study due to its critical role in the stress response. The system comprises two primary receptor subtypes, CRF1 and CRF2, which, despite sharing structural homology, exhibit distinct pharmacological profiles and physiological functions. This guide provides a comparative analysis of NBI-27914 hydrochloride, a potent and selective CRF1 receptor antagonist, and its utility as a negative control in studies focusing on the CRF2 receptor. We present supporting experimental data for its selectivity alongside data for established CRF2 receptor antagonists, offering researchers a comprehensive reference for designing robust and well-controlled experiments.
Distinguishing Between CRF Receptor Subtypes: The Importance of Selective Ligands
The development of selective ligands for CRF receptor subtypes has been instrumental in dissecting their individual contributions to physiological and pathological processes. While CRF1 receptor activation is predominantly associated with the acute stress response, anxiety, and depression, the CRF2 receptor is implicated in a broader range of functions, including the modulation of the stress response, anxiety, appetite, and cardiovascular function. Given the overlapping expression patterns and the ability of endogenous ligands like urocortin I to bind to both receptors with high affinity, the use of highly selective antagonists is paramount to accurately attribute a biological effect to a specific receptor subtype.
This compound: A Tool for Inactivating CRF1 Signaling
This compound is a non-peptide small molecule that demonstrates high-affinity and selective binding to the CRF1 receptor, with a reported Ki value of 1.7 nM.[1] Crucially for its use as a negative control in CRF2 receptor studies, NBI-27914 has been shown to have no activity at CRF2 receptors.[1] This high degree of selectivity allows researchers to pharmacologically isolate the CRF1 receptor and investigate the specific roles of the CRF2 receptor without the confounding effects of CRF1 receptor activation.
Comparative Analysis of CRF Receptor Antagonists
To contextualize the selectivity of this compound, this section provides a comparative summary of its binding affinity alongside several well-characterized CRF2 receptor antagonists.
Binding Affinity Data
The following table summarizes the binding affinities (Ki or Kd in nM) of this compound and selective CRF2 receptor antagonists for both CRF1 and CRF2 receptors. Lower values indicate higher binding affinity.
| Compound | CRF1 Receptor Affinity (Ki/Kd, nM) | CRF2 Receptor Affinity (Ki/Kd, nM) | Selectivity (CRF1/CRF2) |
| This compound | 1.7[1] | No activity reported[1] | Highly Selective for CRF1 |
| K41498 | 425[2] | 0.62 (hCRF2β), 0.66 (hCRF2α)[2] | ~685-fold for CRF2 |
| Astressin2-B | >500[3] | 1.3[3] | >385-fold for CRF2 |
| Antisauvagine-30 | 154-166[4] | 1.4[4] | ~110-fold for CRF2 |
hCRF2α and hCRF2β refer to splice variants of the human CRF2 receptor.
Functional Antagonism Data
The functional consequence of binding is the inhibition of agonist-stimulated signaling. For CRF receptors, this is often measured by the reduction of cyclic adenosine monophosphate (cAMP) production.
| Compound | Functional Antagonism at CRF1 (IC50, nM) | Functional Antagonism at CRF2 (IC50, nM) |
| This compound | Inhibits CRF-stimulated cAMP production[5] | No inhibitory activity |
| Astressin2-B | >500 | 1.3 |
| Antisauvagine-30 | ~1000-2000 (oCRF-induced cAMP)[4] | Potently inhibits Svg-stimulated cAMP production[6] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound.
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing either the human CRF1 or CRF2α receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Sauvagine or [¹²⁵I]-Urocortin I), and varying concentrations of the unlabeled test compound (e.g., this compound, K41498, Astressin2-B, or Antisauvagine-30).
-
To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a non-radiolabeled agonist (e.g., 1 µM unlabeled CRF).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a percentage of the control (binding in the absence of the test compound) against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay Protocol
This protocol outlines a method to assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced cAMP production.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human CRF2α receptor in an appropriate growth medium.
-
Plate the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Antagonist Incubation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound or a CRF2 antagonist) for a specific period (e.g., 15-30 minutes) at 37°C. Include wells with vehicle control.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a CRF2 receptor agonist (e.g., Urocortin II or Sauvagine, typically at its EC80 concentration) to the wells, except for the basal control wells.
-
Incubate the plate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist from the resulting dose-response curve using non-linear regression.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the CRF2 receptor signaling pathway and a typical experimental workflow.
Caption: Simplified CRF2 receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The judicious use of selective pharmacological tools is fundamental to advancing our understanding of the CRF system. This compound, with its high affinity and selectivity for the CRF1 receptor and lack of activity at the CRF2 receptor, serves as an excellent negative control for researchers investigating CRF2 receptor-mediated processes. By incorporating this compound into experimental designs alongside selective CRF2 antagonists like K41498 and Astressin2-B, scientists can confidently dissect the distinct roles of these two important receptor subtypes in health and disease. This guide provides the necessary comparative data and experimental frameworks to support such rigorous and well-controlled research endeavors.
References
- 1. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule CRF1 Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The corticotropin-releasing factor receptor 1 (CRF1) has emerged as a significant target in the development of therapeutics for stress-related disorders, including anxiety, depression, and irritable bowel syndrome. The pursuit of selective, potent, and bioavailable small molecule CRF1 antagonists has led to the development of numerous compounds. This guide provides a head-to-head comparison of prominent small molecule CRF1 antagonists, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and workflows.
CRF1 Receptor Signaling Pathway
Activation of the CRF1 receptor, a G-protein-coupled receptor, by its endogenous ligand corticotropin-releasing factor (CRF) primarily initiates the Gs-adenylate cyclase signaling cascade. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in the cellular response to stress.
Head-to-Head Comparison of Small Molecule CRF1 Antagonists
The following tables summarize the in vitro potency and pharmacokinetic properties of several well-characterized small molecule CRF1 antagonists. These compounds have been selected based on their prevalence in preclinical and clinical research.
In Vitro Potency
| Compound Name(s) | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Crinecerfont (Tildacerfont) | Human CRF1 | Radioligand Binding | - | ~6.1 | [1] |
| R121919 (NBI-30775) | Human CRF1 | Radioligand Binding | 1.7 | - | [2] |
| CP-154,526 | Rat CRF1 | Radioligand Binding | - | - | [2] |
| DMP696 | Human CRF1 | Radioligand Binding | 1.7 | - | [2] |
| Antalarmin | Human CRF1 | Radioligand Binding | - | 3 | [3] |
| M43 | Human CRF1 | Radioligand Binding | 19.2 | 43.5 | [3] |
| SSR125543 | - | - | - | - | [4] |
| R278995 (CRA0450) | - | - | - | - | [2] |
| Pexacerfont (BMS-562086) | Human CRF1 | Radioligand Binding | - | 6.1 | [5] |
| Verucerfont (GSK561679) | Human CRF1 | Radioligand Binding | - | ~6.1 | [1] |
| CP-316,311 | Human CRF1 | Radioligand Binding | 8.5 | 6.8 | [6] |
| NBI-27914 | - | - | - | - | [2][4] |
Pharmacokinetic Parameters (Rat)
| Compound Name | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |
| CP-154,526 | p.o. | - | 1 | 51 | 27 | [7] |
| BMK-C203 | p.o. | - | - | - | - | [8] |
| BMK-C205 | p.o. | - | - | - | - | [8] |
| Compound 12x | p.o. | - | - | - | 52 |
Key Experimental Protocols
Detailed methodologies for the characterization of CRF1 antagonists are crucial for the accurate interpretation and comparison of data. Below are protocols for key in vitro and in vivo assays.
CRF1 Receptor Binding Assay
This assay determines the affinity of a compound for the CRF1 receptor.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2)
-
Radioligand (e.g., [125I]-Sauvagine)
-
Non-specific binding control (e.g., unlabeled Sauvagine)
-
Test compounds at various concentrations
-
Scintillation fluid and counter
Protocol:
-
Prepare cell membranes from HEK293-hCRF1 cells.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer, non-specific control, or test compound.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value for the test compound.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit CRF-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor
-
Cell culture medium
-
CRF (agonist)
-
Test compounds at various concentrations
-
cAMP assay kit (e.g., HTRF or ELISA-based)
Protocol:
-
Plate HEK293-hCRF1 cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of CRF (typically the EC80) for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for the antagonist.
In Vivo Behavioral Assays: Elevated Plus-Maze and Forced Swim Test
These widely used rodent behavioral models assess the anxiolytic and antidepressant-like effects of CRF1 antagonists, respectively.
References
- 1. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pexacerfont | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro intrinsic clearance-based optimization of N3-phenylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of NBI-27914 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NBI-27914 hydrochloride with other prominent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. By presenting available preclinical data, experimental methodologies, and key signaling pathways, this document aims to facilitate an objective assessment of this compound's translational potential.
This compound is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key player in the body's stress response.[1][2][3] Its ability to block the CRF1 receptor makes it a compound of interest for investigating and potentially treating a variety of stress-related disorders, including anxiety, depression, irritable bowel syndrome, and certain types of pain. This guide synthesizes the current preclinical findings on this compound and compares its performance with other notable CRF1 receptor antagonists such as Antalarmin, CP-154,526, Pexacerfont, and Verucerfont.
Comparative Analysis of CRF1 Receptor Antagonists
To evaluate the translational potential of this compound, it is essential to compare its pharmacological profile and in vivo efficacy with those of other well-characterized CRF1 receptor antagonists. The following tables summarize key quantitative data gathered from preclinical studies.
Table 1: In Vitro Binding Affinity and Pharmacokinetic Properties
| Compound | Ki (nM) for CRF1 Receptor | Oral Bioavailability (%) | Plasma Half-life (hours) | Brain/Plasma Ratio | Species |
| This compound | 1.7[1][2][3] | Data not available | Data not available | Data not available | |
| Antalarmin | 1[4] | 19.3[3] | 7.82[3] | Data not available | Macaque |
| CP-154,526 | <10 | 27 | 1.5 (initial), 51 (terminal) | 2.5 (8h post-dose) | Rat |
| Pexacerfont | Data not available | Data not available | Data not available | Data not available | |
| Verucerfont | Data not available | Data not available | Data not available | Data not available |
Note: Pharmacokinetic data can vary significantly between species.
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Findings | Dosing and Administration |
| This compound | CRF-induced grooming (Rat) | Attenuated prolonged grooming.[5] | 250 ng and 500 ng (intra-BLA) |
| Water Avoidance Stress (Rat) | Dose-dependently reduced fecal pellet output. | 50-100 µ g/rat (i.c.v.) | |
| Peripheral CRF-induced analgesia (Rat) | Affected plasma corticosterone and tail flick latencies.[6] | 5 mg/kg (i.p.) | |
| Antalarmin | Social Stress (Macaque) | Significantly diminished behavioral anxiety index and reduced stress-induced rise in CSF CRH, plasma ACTH, and cortisol.[1][2] | 20 mg/kg (oral) |
| Elevated Plus Maze (Rat) | Blocked anxiogenic-like effect of CRF.[3] | Data not available | |
| CP-154,526 | Fear-Potentiated Startle (Rat) | Showed potential anxiolytic activity. | Data not available |
| Stress-induced learning deficits (Mouse) | Reversed learning impairment after acute stress.[7] | Data not available | |
| Pexacerfont | Generalized Anxiety Disorder (Human) | Did not demonstrate efficacy compared to placebo.[8] | 100 mg/day |
| Verucerfont | Alcohol Craving (Human) | Did not suppress stress-induced alcohol craving.[9] | 350 mg/day |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CRF1 signaling pathway and typical experimental workflows.
CRF1 Receptor Signaling Pathway
Corticotropin-Releasing Factor (CRF) binds to its G-protein coupled receptor, CRF1, initiating a signaling cascade that primarily involves the activation of adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and ultimately mediating the physiological and behavioral responses to stress. This compound and other CRF1 antagonists act by blocking the initial binding of CRF to the CRF1 receptor, thereby inhibiting this entire downstream cascade.
Experimental Workflow: Elevated Plus Maze
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The workflow involves habituating the animal to the testing room, placing it in the center of the maze, and recording its behavior for a set period.
Experimental Workflow: Water Avoidance Stress
The water avoidance stress model is used to induce a state of psychological stress in rodents, leading to physiological changes such as increased defecation. This workflow outlines the typical procedure.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings cited, detailed methodologies for key experiments are crucial. Below are representative protocols for common behavioral assays used to evaluate CRF1 receptor antagonists.
Elevated Plus Maze Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Animals are brought to the testing room at least 60 minutes before the test to acclimate to the environment.
-
Drug Administration: this compound or a vehicle solution is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure:
-
The animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded using a video camera mounted above the maze.
-
-
Data Analysis:
-
The time spent in the open and closed arms is measured.
-
The number of entries into the open and closed arms is counted.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Forced Swim Test Protocol
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Acclimation: Animals are brought to the testing room at least 60 minutes before the test.
-
Drug Administration: The test compound or vehicle is administered prior to the test session.
-
Test Procedure:
-
The animal is gently placed into the water cylinder.
-
The total duration of the test is typically 6 minutes.
-
Behavior is recorded, often for the last 4 minutes of the test.
-
-
Data Analysis:
-
The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Discussion and Future Directions
This compound demonstrates high in vitro potency as a selective CRF1 receptor antagonist. Preclinical studies confirm its ability to modulate stress-related behaviors and physiological responses in animal models. However, a comprehensive assessment of its translational potential is hampered by the limited availability of public data on its pharmacokinetic properties, including oral bioavailability and brain penetration.
In comparison, other CRF1 antagonists like Antalarmin and CP-154,526 have more extensively documented preclinical profiles, including pharmacokinetic data. It is noteworthy that while many CRF1 antagonists have shown promise in preclinical models, the translation to clinical efficacy in humans for conditions like anxiety and depression has been challenging, as exemplified by the outcomes for Pexacerfont and Verucerfont.[4][10]
To fully assess the translational potential of this compound, future research should focus on:
-
Comprehensive Pharmacokinetic Profiling: Determining the oral bioavailability, plasma half-life, and brain-to-plasma concentration ratio of this compound in relevant animal models is critical.
-
Dose-Response Studies in Validated Models: Conducting thorough dose-response studies in a wider range of well-established behavioral assays for anxiety and depression (e.g., fear-potentiated startle, social interaction test) would provide a more complete picture of its in vivo efficacy.
-
Direct Comparative Studies: Head-to-head studies comparing this compound with other CRF1 antagonists under the same experimental conditions would offer the most direct and valuable comparative data.
By addressing these knowledge gaps, the scientific community can better ascertain the potential of this compound as a valuable research tool and a potential therapeutic agent for stress-related disorders.
References
- 1. pnas.org [pnas.org]
- 2. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The corticotropin-releasing factor receptor 1 antagonist CP-154,526 reverses stress-induced learning deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of NBI-27914 Hydrochloride: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, meticulous laboratory safety and chemical handling are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of NBI-27914 hydrochloride, a selective non-peptide CRF1 receptor antagonist. By adhering to these procedures, laboratories can ensure a safe environment and compliance with regulations, fostering a culture of safety and responsibility.
Disposal Protocol for this compound
While specific institutional and local regulations must always be consulted and followed, the general procedure for the disposal of this compound, which is often not classified as a hazardous substance, involves the following steps. This protocol is based on standard laboratory practices for non-hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step 2: Waste Identification and Segregation
Properly identify and segregate the waste. Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Solid Waste: This includes unused or expired this compound powder and any contaminated items such as weigh boats, filter paper, or paper towels.
-
Liquid Waste: This includes solutions of this compound. If the solvent used is hazardous (e.g., flammable, corrosive, or toxic), the entire solution must be treated as hazardous waste.
Step 3: Containerization
-
Solid Waste: Place all solid waste into a clearly labeled, sealable container. The container should be made of a material compatible with the chemical. A sturdy plastic bag or a screw-cap plastic container is often suitable.
-
Liquid Waste: Collect liquid waste in a designated, leak-proof, and sealable container. The container must be compatible with the solvent used. Glass or polyethylene containers are common choices.
Step 4: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The concentration (for liquid waste)
-
The date of accumulation
-
The hazard class (e.g., "Non-hazardous chemical waste," unless dissolved in a hazardous solvent)
-
The name of the principal investigator or laboratory contact
Step 5: Storage and Disposal
-
Store the sealed and labeled waste containers in a designated waste accumulation area within the laboratory. This area should be away from general lab traffic and drains.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste manifest forms and pickup schedules.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific landfill requirements, are publicly available. Disposal methods are primarily dictated by local regulations and the hazard classification of the waste.
| Parameter | Value | Source |
| Hazard Classification | Generally considered non-hazardous in solid form. | Based on typical laboratory chemical SDS |
| Disposal Method | Incineration or landfill via a licensed chemical waste disposal contractor. | Standard practice for chemical waste |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative for all laboratory personnel to be trained on these procedures and to have a clear understanding of the institutional policies that govern chemical waste management. By prioritizing safety and compliance, researchers can continue their vital work with the assurance that they are protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Protocols for Handling NBI-27914 Hydrochloride
Chemical and Physical Properties
A summary of the key quantitative data for NBI-27914 hydrochloride is presented below. This information is critical for accurate experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Weight | 470.66 g/mol | [1] |
| Formula | C₁₈H₂₀Cl₄N₄·HCl | [1] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 1215766-76-9 | [1] |
| Solubility | Soluble to 100 mM in ethanol and DMSO | [1] |
| Storage | Store at room temperature. | [1] |
| Appearance | White to off-white solid | [2] |
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should always be conducted for any new experimental protocol.[3] However, the following PPE is considered the minimum requirement for safely handling this compound and similar research compounds.
-
Body Protection : A flame-resistant lab coat is required at all times in the laboratory.[4] When there is a risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for handling this compound.[5] For tasks with a higher risk of exposure or when handling larger quantities, double-gloving or using a more robust chemical-resistant glove over nitrile gloves is recommended.[5][6] Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical is suspected, followed by thorough hand washing.
-
Eye and Face Protection : Safety glasses with side shields that meet ANSI Z87.1 standards are mandatory.[4][5] When handling the solid compound outside of a certified chemical fume hood or when there is a risk of splashing, chemical splash goggles and a face shield must be worn.[4][6]
-
Respiratory Protection : A NIOSH-approved respirator may be necessary when working with the solid compound outside of a fume hood or in poorly ventilated areas to prevent inhalation of the powder.[6] The specific type of respirator should be determined by a formal risk assessment.
-
Foot Protection : Closed-toe shoes are required in all laboratory settings.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Weighing and Solution Preparation:
-
Always handle the solid form of this compound within a certified chemical fume hood to minimize inhalation risk.
-
Use an anti-static weighing dish and appropriate tools to prevent dispersal of the powder.
-
When preparing stock solutions, add the solvent to the pre-weighed solid slowly to avoid splashing. As this compound is soluble in ethanol and DMSO, ensure appropriate chemical-resistant gloves are worn.[1]
Spill Management:
-
In the event of a small spill, cordon off the area and ensure adequate ventilation.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
All waste materials contaminated with this compound, including unused solutions, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.
-
Collect all waste in clearly labeled, sealed containers.
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. These protocols are intended to supplement, not replace, institutional safety policies and procedures. Always consult your institution's Environmental Health and Safety department for specific guidance.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
